Product packaging for Anti-infective agent 1(Cat. No.:CAS No. 2348-77-8)

Anti-infective agent 1

Numéro de catalogue: B109097
Numéro CAS: 2348-77-8
Poids moléculaire: 234.25 g/mol
Clé InChI: CIDYIYSNDAJNGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Phenyl-1,4-naphthoquinone is a synthetic 1,4-naphthoquinone derivative that serves as a versatile scaffold and key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents . Its core research value lies in the redox-active quinone moiety, which allows the compound to participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) within biological systems . This ability to induce oxidative stress is a pivotal mechanism being explored to selectively target cancer cells, which often have elevated baseline ROS levels and are more vulnerable to further oxidative damage . Researchers are actively developing libraries of naphthoquinone derivatives, including 2-phenyl-substituted analogs, to optimize their biological activity . These compounds are investigated for potent antitumor effects against various cancer cell lines, such as oral squamous cell carcinoma (OSCC), and are studied for their ability to disrupt specific intracellular targets like the mTOR signaling pathway and to induce apoptosis through caspase-3 activation . Beyond oncology, this chemical class demonstrates significant potential in antiparasitic research. Derivatives have shown promising in vitro trypanocidal and anti-leishmanial activities, making them interesting candidates for the study of treatments for neglected tropical diseases like Chagas disease . The compound's structure is amenable to further chemical modification, enabling the creation of hybrid molecules and the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and understand the physicochemical descriptors governing its efficacy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O2 B109097 Anti-infective agent 1 CAS No. 2348-77-8

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2348-77-8

Formule moléculaire

C16H10O2

Poids moléculaire

234.25 g/mol

Nom IUPAC

2-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H

Clé InChI

CIDYIYSNDAJNGX-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O

Autres numéros CAS

2348-77-8

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular mechanism of penicillin, a cornerstone of anti-infective therapy. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary target of penicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5] These proteins are transpeptidases that catalyze the final step in the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall.[6][7][8]

The key structural feature of penicillin is the four-membered β-lactam ring.[2] This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. When penicillin enters the active site of a PBP, the β-lactam ring is cleaved, and a stable, covalent acyl-enzyme complex is formed with a serine residue in the PBP active site.[4][6] This irreversible binding inactivates the PBP, preventing it from cross-linking the peptidoglycan strands.[1][6] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][3] Penicillin is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, as opposed to Gram-negative bacteria, whose peptidoglycan layer is shielded by an outer membrane.[1]

cluster_0 Bacterial Cell Cytoplasm cluster_1 Periplasmic Space UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM Enzymatic Synthesis Lipid_II Lipid II Precursor UDP_NAM->Lipid_II Membrane Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) PBP->Peptidoglycan Catalyzes Inactive_PBP Inactive PBP- Penicillin Complex Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation (Cross-linking) Penicillin Penicillin Penicillin->PBP Irreversible Binding Cell_Lysis Cell Lysis Inactive_PBP->Cell_Lysis Inhibition of Cell Wall Synthesis

Figure 1. Mechanism of action of Penicillin.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It is a key quantitative measure of an antibiotic's potency. Below are representative MIC values for Penicillin G against common bacterial pathogens.

Bacterial SpeciesPenicillin SusceptibilityMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusSusceptible0.4 - 24--
Streptococcus pneumoniaeSusceptible≤ 0.06--
Streptococcus pneumoniaeIntermediate Resistance0.12 - 1.0--
Streptococcus pneumoniaeResistant≥ 2.0--

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from in vitro studies.[9][11]

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic.[12][13]

Objective: To determine the minimum concentration of penicillin required to inhibit the growth of a specific bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Penicillin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2x working solution of penicillin in MHB.

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x penicillin working solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in a non-CO₂ incubator.[13]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of penicillin at which there is no visible growth (i.e., the well remains clear).[14]

    • Growth is indicated by turbidity or the formation of a cell pellet at the bottom of the well.[13]

start Start prep_antibiotic Prepare Serial Dilutions of Penicillin in a 96-Well Plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_antibiotic->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate at 37°C for 16-20 hours inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2. Broth microdilution workflow for MIC determination.

References

Technical Guide: Synthesis and Discovery of a Novel Anti-Infective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Title: Anti-infective Agent 1: A Novel Gyrase Inhibitor with Broad-Spectrum Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel synthetic compound identified as a potent inhibitor of bacterial DNA gyrase. The agent demonstrates significant broad-spectrum activity against a panel of clinically relevant Gram-positive and Gram-negative pathogens. Detailed methodologies for its synthesis, in vitro and in vivo characterization are provided, along with a summary of its pharmacokinetic profile. This guide is intended to serve as a technical resource for researchers in the field of anti-infective drug discovery.

Discovery of this compound

The discovery of this compound was the result of a target-based high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of bacterial DNA gyrase, a validated target for antibacterial therapy. The workflow for the discovery process is outlined below.

G hts High-Throughput Screening (500,000 Compound Library) hit_id Hit Identification (>50% Inhibition at 10 µM) hts->hit_id Primary Screen hit_val Hit Validation (Dose-Response & Orthogonal Assays) hit_id->hit_val Confirmation lead_gen Lead Generation (Structure-Activity Relationship Studies) hit_val->lead_gen Progression lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt Optimization candidate This compound (Preclinical Candidate) lead_opt->candidate Selection

Figure 1: Discovery workflow for this compound.

The HTS campaign identified 2,142 initial hits, which were subsequently subjected to a series of validation and triaging steps. A promising scaffold was selected for a medicinal chemistry program focused on improving potency and drug-like properties. This lead optimization effort culminated in the synthesis of this compound, which exhibited a superior balance of antibacterial activity and pharmacokinetic properties.

Synthesis of this compound

This compound is synthesized via a four-step linear sequence starting from commercially available precursors.

Experimental Protocol: Chemical Synthesis

  • Step 1: Suzuki Coupling: To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in a 3:1 mixture of dioxane and water is added 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the coupled product.

  • Step 2: Nitration: The product from Step 1 (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. Fuming nitric acid (1.1 eq) is added dropwise, and the reaction is stirred at 0°C for 2 hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the nitrated intermediate.

  • Step 3: Reduction: The nitrated intermediate (1.0 eq) is dissolved in ethanol, and 10% Pd/C (0.1 eq by weight) is added. The mixture is hydrogenated under a balloon of H₂ gas at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the aniline derivative.

  • Step 4: Amide Coupling: The aniline derivative (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, concentrated, and the final product, this compound, is purified by recrystallization from ethanol/hexanes.

Mechanism of Action

This compound targets the bacterial DNA gyrase (GyrA/GyrB) complex, a type II topoisomerase essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the agent stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.

G dna_gyrase Bacterial DNA Gyrase Complex (GyrA/GyrB) supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Catalyzes cleavage_complex Stabilized Gyrase-DNA Cleavage Complex dna_gyrase->cleavage_complex relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binds agent1 This compound agent1->cleavage_complex Binds & Stabilizes ds_break Double-Strand DNA Breaks cleavage_complex->ds_break cell_death Bacterial Cell Death ds_break->cell_death replication DNA Replication Blocked ds_break->replication

Figure 2: Mechanism of action of this compound.

In Vitro Antibacterial Activity

The in vitro activity of this compound was evaluated against a panel of ESKAPE pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25
Staphylococcus aureus (MRSA, USA300)Gram-positive0.5
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.125
Escherichia coli (ATCC 25922)Gram-negative1
Klebsiella pneumoniae (ATCC 700603)Gram-negative2
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8
Acinetobacter baumannii (ATCC 19606)Gram-negative4

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Sepsis Model

The in vivo efficacy of this compound was assessed in a murine model of bacterial sepsis.

Table 2: Efficacy of this compound in a Murine Sepsis Model (MRSA USA300)

Treatment Group (Dose, mg/kg, IV)Survival Rate at 48h (%)Bacterial Load in Spleen (log₁₀ CFU/g)
Vehicle (Saline)07.8 ± 0.4
This compound (10)803.5 ± 0.6
This compound (20)1002.1 ± 0.3
Vancomycin (10)1002.4 ± 0.5

Experimental Protocol: Murine Sepsis Model

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose (approx. 1 x 10⁸ CFU/mouse) of MRSA strain USA300.

  • Treatment: One hour post-infection, mice are treated with a single intravenous (IV) dose of this compound, vehicle, or a comparator antibiotic (Vancomycin).

  • Monitoring: Survival is monitored for 48 hours.

  • Bacterial Load: For bacterial burden determination, a separate cohort of animals is euthanized at 24 hours post-infection. Spleens are harvested aseptically, homogenized, and serially diluted for plating on tryptic soy agar to determine CFU counts.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg IV Dose)

ParameterValue
Half-life (t½) (h)4.2
Volume of Distribution (Vd) (L/kg)1.8
Clearance (CL) (L/h/kg)0.3
Area Under the Curve (AUC₀-∞) (µg·h/mL)33.3

Experimental Protocol: Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats with jugular vein cannulas are used.

  • Dosing: this compound is administered as a single 10 mg/kg bolus dose via the jugular vein cannula.

  • Sampling: Blood samples (approx. 0.2 mL) are collected at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

  • Analysis: Plasma is separated by centrifugation. The concentration of this compound in plasma is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Modeling: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Conclusion

This compound is a promising novel antibacterial candidate with potent activity against a range of clinically important pathogens, including multidrug-resistant strains. Its mechanism of action via DNA gyrase inhibition, favorable in vitro profile, demonstrated in vivo efficacy, and acceptable pharmacokinetic properties warrant further investigation and development as a potential new therapy for bacterial infections.

"pharmacokinetics and pharmacodynamics of Anti-infective agent 1"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Levofloxacin

Introduction

Levofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the optically active S-(-)-enantiomer of the racemic drug substance ofloxacin.[2][3] Approved by the U.S. FDA in 1996, levofloxacin is utilized for a variety of bacterial infections, including community-acquired pneumonia, nosocomial pneumonia, skin and skin structure infections, and urinary tract infections.[4] Its clinical efficacy is rooted in its favorable pharmacokinetic and pharmacodynamic profile, which allows for effective bacterial eradication.[5] This guide provides a detailed examination of the pharmacokinetic properties, pharmacodynamic characteristics, and the experimental methodologies used to evaluate Levofloxacin.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2][6] The primary targets are DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.[1][6]

  • Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a crucial step for the initiation of replication and transcription.[6] Levofloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after nicking. This leads to the accumulation of double-strand breaks.[2][6]

  • Inhibition of Topoisomerase IV: Topoisomerase IV is critical for the separation (decatenation) of interlinked daughter chromosomes following DNA replication.[1][6] By inhibiting this enzyme, levofloxacin prevents the segregation of replicated DNA into daughter cells, thereby halting cell division.[1]

The formation of a ternary complex between levofloxacin, the enzyme, and the bacterial DNA traps the enzymes in a state where they are covalently linked to the DNA, ultimately leading to rapid, concentration-dependent bacterial cell death.[6][7]

cluster_0 Bacterial Cell Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Gram-Negative) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive) Levofloxacin->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Required for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Required for Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Figure 1: Mechanism of Action of Levofloxacin.

Pharmacokinetics (PK)

The pharmacokinetics of levofloxacin are characterized by rapid oral absorption, wide distribution into body tissues, limited metabolism, and primary excretion via the kidneys.[4][8] Its pharmacokinetic properties are linear and predictable after single and multiple doses.[3][8]

Absorption

Levofloxacin is rapidly and almost completely absorbed after oral administration, with an absolute bioavailability of approximately 99%.[4][8] This allows for the interchangeable use of oral and intravenous formulations.[4] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax) after oral dosing.[8][9]

Distribution

Levofloxacin exhibits extensive distribution into body tissues.[4] The volume of distribution (Vd) generally ranges from 74 to 112 L, indicating that drug concentrations in tissues and fluids are often higher than in plasma.[4] Plasma protein binding is moderate, ranging from 24% to 38%, primarily to albumin.[4]

Metabolism

Levofloxacin undergoes minimal metabolism in humans.[4][8] Less than 5% of an administered dose is recovered in the urine as the desmethyl and N-oxide metabolites, which have little pharmacological activity.[8]

Excretion

The primary route of elimination is renal, with approximately 87% of the dose excreted as unchanged drug in the urine.[4][8] The mean terminal plasma elimination half-life (t1/2) is approximately 6 to 8 hours in adults with normal renal function.[4][8] Total body clearance and renal clearance range from approximately 144 to 226 mL/min and 96 to 142 mL/min, respectively.[8]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for levofloxacin in healthy adults after single and multiple once-daily doses.

Parameter500 mg Single Dose (Oral)500 mg Steady State (Oral)750 mg Steady State (Oral)750 mg Single Dose (IV)
Cmax (µg/mL) ~5.2[3]5.7 ± 1.4[8]8.6 ± 1.9[8]14.94 ± 1.48[10]
Tmax (h) 1 - 2[8]1.5[4]~1.5[4]N/A (Infusion)
AUC (µg·h/mL) 47.9 ± 6.8[8]47.9 ± 6.8[8]N/A80.14 ± 12.55 (AUC₀₋∞)[10]
Bioavailability ~99%[4][8]~99%[8]~99%[8]100% (Reference)
t1/2 (h) 6 - 8[8]6 - 8[8]6 - 8[8]7.75 ± 0.59[10]
Vd (L) 74 - 112[4]74 - 112[4]74 - 112[4]107.30 ± 20.73[10]
Total Clearance (mL/min) 144 - 226[8]144 - 226[8]144 - 226[8]~159.7 (9.58 L/h)[10]
Renal Clearance (mL/min) 96 - 142[8]96 - 142[8]96 - 142[8]~136.2 (8.17 L/h)[10]
Protein Binding 24 - 38%[4]24 - 38%[4]24 - 38%[4]24 - 38%[4]

Data presented as mean ± standard deviation where available.

Pharmacodynamics (PD)

The bactericidal activity of levofloxacin is concentration-dependent.[10] The clinical and microbiological efficacy is best predicted by specific pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices relate the exposure of the drug to the susceptibility of the target pathogen, which is quantified by the Minimum Inhibitory Concentration (MIC).

Key PK/PD Indices

For fluoroquinolones, the two most important PK/PD indices for predicting efficacy are:

  • AUC/MIC ratio: The ratio of the 24-hour Area Under the Concentration-time curve to the MIC.

  • Cmax/MIC ratio: The ratio of the peak plasma concentration to the MIC.

Target PK/PD Values

Clinical success and bacterial eradication are associated with achieving certain target values for these indices.

Pathogen TypeTarget fAUC₀₋₂₄/MICTarget Cmax/MIC
Gram-positive (e.g., S. pneumoniae)>30-50[11][12]≥8[11]
Gram-negative (e.g., Enterobacteriaceae)>87-100[11][12]≥8[11]

fAUC refers to the AUC of the free, unbound fraction of the drug.

The relationship between drug exposure, pathogen susceptibility, and the probability of a successful clinical outcome is a cornerstone of dose optimization.

Dose Levofloxacin Dose (e.g., 750 mg) PK Pharmacokinetics (Absorption, Distribution) Dose->PK Exposure Drug Exposure (AUC, Cmax) PK->Exposure PKPD_Index PK/PD Index (fAUC/MIC, Cmax/MIC) Exposure->PKPD_Index PD Pathogen Susceptibility (MIC) PD->PKPD_Index Target Target Attainment (e.g., fAUC/MIC > 100) PKPD_Index->Target Outcome Clinical & Microbiological Outcome Target->Outcome Predicts

Figure 2: PK/PD Relationship for Levofloxacin.

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters relies on validated and standardized laboratory procedures.

Pharmacokinetic Analysis: Drug Concentration Measurement

Quantification of levofloxacin in biological matrices (e.g., plasma, urine) is essential for PK studies.

  • High-Performance Liquid Chromatography (HPLC): This is a common method for determining levofloxacin concentrations.[13]

    • Sample Preparation: Plasma samples are collected from subjects at predefined time points after drug administration.[13] Proteins are typically precipitated using an organic solvent (e.g., acetonitrile). The supernatant is then separated for analysis.

    • Chromatographic Separation: The sample extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of buffer and organic solvent) is used to separate levofloxacin from other components.

    • Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum (λmax) of levofloxacin (e.g., 292 nm).[14]

    • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations of levofloxacin.[13]

  • UV-Vis Spectrophotometry: This method can be used for determining the concentration of levofloxacin in pharmaceutical dosage forms.[15]

    • Solvent Selection: A suitable solvent in which the drug is soluble and stable is chosen (e.g., 0.1M HCl).[15]

    • Standard Preparation: A stock solution of a levofloxacin reference standard is prepared. Serial dilutions are made to create a series of working standards.[15]

    • Measurement: The absorbance of each standard and the unknown sample is measured at the λmax.[15]

    • Analysis: A calibration curve is constructed by plotting absorbance versus concentration for the standards. The concentration of the unknown sample is calculated from the linear regression equation of this curve.[15]

Pharmacodynamic Analysis: Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is the foundation of pharmacodynamic assessment. Protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

  • Broth Microdilution: This is a quantitative method to determine the MIC.[16]

    • Inoculum Preparation: A standardized suspension of the test bacterium (matching a 0.5 McFarland standard) is prepared.[16]

    • Serial Dilution: Two-fold serial dilutions of levofloxacin are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13]

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

    • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[16]

    • Interpretation: The MIC is defined as the lowest concentration of levofloxacin that completely inhibits visible bacterial growth.[16][17]

  • Gradient Diffusion (Etest/MIC Test Strip): This method uses a predefined antibiotic gradient on a plastic or paper strip.[16][18]

    • Plate Inoculation: A Mueller-Hinton Agar (MHA) plate is evenly inoculated with the standardized bacterial suspension.[16]

    • Strip Application: A levofloxacin MIC test strip is aseptically applied to the agar surface.[16][18] The antibiotic diffuses from the strip into the agar, creating a continuous concentration gradient.[18]

    • Incubation: The plate is incubated under the same conditions as the broth dilution method.[18]

    • Interpretation: An elliptical zone of inhibition forms. The MIC value (in µg/mL) is read at the point where the edge of the inhibition ellipse intersects the scale printed on the strip.[16][18]

cluster_pk PK Study Workflow cluster_pd PD (MIC) Workflow Dosing Drug Administration (Oral/IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Concentration Analysis (e.g., HPLC) Processing->Analysis Modeling PK Modeling & Parameter Calculation Analysis->Modeling Isolate Bacterial Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Plate Inoculate MHA Plate Inoculum->Plate Strip Apply Levofloxacin Gradient Strip Plate->Strip Incubate Incubate (35°C, 16-20h) Strip->Incubate Read Read MIC Value (µg/mL) at Intersection Incubate->Read

Figure 3: General Experimental Workflows.

Conclusion

Levofloxacin possesses a well-defined and advantageous pharmacokinetic and pharmacodynamic profile. Its high bioavailability, extensive tissue distribution, and concentration-dependent bactericidal activity, guided by the AUC/MIC and Cmax/MIC ratios, form the basis of its effective use in treating a wide range of bacterial infections. A thorough understanding of these principles and the experimental methods used to derive them is critical for optimizing dosing regimens, ensuring clinical efficacy, and minimizing the development of antimicrobial resistance.

References

An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of Anti-infective Agent 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Anti-infective agent 1" is a placeholder. The following data represents a compilation from various sources for different compounds designated as anti-infective agents in the scientific literature. This guide is intended to provide a framework for understanding and presenting the in vitro antimicrobial spectrum of a novel anti-infective agent.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. The discovery and development of new anti-infective agents with novel mechanisms of action are therefore of paramount importance. A critical early step in the preclinical evaluation of a new antimicrobial candidate is the determination of its in vitro antimicrobial spectrum. This document provides a comprehensive overview of the methodologies used to assess the in vitro activity of "this compound" and summarizes the available data on its spectrum of activity against a range of microbial pathogens. Historically, various natural and synthetic compounds have been investigated for their anti-infective properties, including vitamin A and its derivatives, which were initially considered as anti-infective agents[1][2].

Data Presentation: In Vitro Antimicrobial Activity of Various Anti-infective Agents

The following tables summarize the Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) of different compounds referred to as "anti-infective agents" against a variety of microorganisms. It is crucial to note that these data are not for a single "this compound" but are compiled from different sources to illustrate how such data should be presented.

Table 1: Antibacterial Activity

MicroorganismStrainMIC (µg/mL)Agent Reference
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-sensitive)Clinical Strains8 (MIC₅₀), 16 (MIC₉₀)Retinaldehyde[1][2]
Staphylococcus aureus (Methicillin-resistant)Clinical Strains4 (MIC₅₀), 8 (MIC₉₀)Retinaldehyde[1][2]
Streptococcus group BClinical Strains4 (MIC₅₀), 8 (MIC₉₀)Retinaldehyde[1][2]
Enterococcus faecalisClinical Strains8 (MIC₅₀), 16 (MIC₉₀)Retinaldehyde[1][2]
Staphylococcus aureusATCC0.000151.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3]
Staphylococcus epidermidisATCC0.000151.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3]
Gram-Negative Bacteria
Escherichia coliATCC0.000151.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3]
Salmonella typhiATCC0.000151.5-bis (3'-ethoxy-4'-hydroxyphenyl)-1-4-pentadiene-3-one[3]
Pseudomonas aeruginosaClinical Strains≥128 (MIC₅₀ & MIC₉₀)Retinaldehyde[1][2]
Klebsiella pneumoniaeClinical Strains≥128 (MIC₅₀ & MIC₉₀)Retinaldehyde[1][2]
Mycobacteria
Mycobacterium smegmatisN/A8This compound (compound 3a)[4]

Table 2: Antifungal and Antiprotozoal Activity

MicroorganismStrainMIC/IC₅₀ (µg/mL)Agent Reference
Fungi
Fungal Isolates (59 species)Clinical>100 to 1Loflucarban[5]
Protozoa
Plasmodium falciparumN/A2.56 (IC₅₀)This compound (compound 3a)[4]
Trypanosoma brucei rhodesienseN/A0.014 (IC₅₀)This compound (compound 3a)[4]

Experimental Protocols

The determination of the in vitro antimicrobial spectrum of a compound relies on standardized and reproducible methods. The most common techniques are broth microdilution, agar dilution, and time-kill assays.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of "this compound" is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[9] Control wells containing only the growth medium (negative control) and medium with the inoculum (positive control) are included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.[6][7]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6][8] Growth is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[10][11] This technique involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of "this compound" is prepared. A series of twofold dilutions of the agent are then incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared, typically to a concentration of 10⁷ to 10⁸ CFU/mL.

  • Inoculation: A small, standardized volume of each microbial suspension is spotted onto the surface of the agar plates, including a control plate with no antimicrobial agent.

  • Incubation: The plates are incubated at an appropriate temperature and duration to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism on the agar surface.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.[12][13]

Protocol:

  • Preparation of Cultures: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Exposure to Antimicrobial Agent: "this compound" is added to the microbial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the agent is also included.

  • Time-Point Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The number of viable microorganisms in each aliquot is determined by serial dilution and plating onto agar plates. The plates are incubated, and the resulting colonies are counted to determine the CFU/mL.

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is characterized by the inhibition of further growth without a significant reduction in the viable count.[13]

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Stock Solution of this compound C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationships in Antimicrobial Spectrum Classification

Antimicrobial_Spectrum cluster_spectrum Antimicrobial Spectrum of an Agent cluster_targets Typical Microbial Targets A Broad-Spectrum D Gram-Positive Bacteria A->D E Gram-Negative Bacteria A->E F Atypical Bacteria A->F I Fungi A->I if antifungal B Narrow-Spectrum G Specific Group of Bacteria (e.g., only Gram-Positive) B->G C Extended-Spectrum C->D C->E H Anaerobes C->H

Caption: Conceptual diagram illustrating the classification of an antimicrobial agent's spectrum of activity.

References

The Core Structure-Activity Relationship of Penicillin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural modifications of the penicillin nucleus and their impact on antibacterial efficacy, chemical stability, and resistance to enzymatic degradation.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of penicillin, a cornerstone of anti-infective therapy. Aimed at researchers, scientists, and drug development professionals, this document delves into the critical structural features of the penicillin molecule, detailing how targeted modifications influence its antibacterial spectrum, potency, and pharmacokinetic properties. Through a combination of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a crucial resource for the rational design of novel β-lactam antibiotics.

The Penicillin Core and its Essential Moieties

The fundamental structure of all penicillins consists of a thiazolidine ring fused to a β-lactam ring, collectively known as the penam nucleus or 6-aminopenicillanic acid (6-APA).[1] This core structure possesses several key features that are indispensable for its antibacterial activity. The strained four-membered β-lactam ring is the lynchpin of penicillin's mechanism of action, acting as an irreversible inhibitor of bacterial transpeptidases, enzymes crucial for cell wall synthesis.[2][3]

The general structure of penicillin is characterized by:

  • A fused β-lactam and thiazolidine ring system.[1]

  • A free carboxyl group at position 3.

  • An acylamino side chain at position 6.

Modifications at these key positions have led to the development of a wide array of semi-synthetic penicillins with tailored properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the impact of structural modifications on the antibacterial activity of penicillin analogs, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.

Table 1: Influence of Acyl Side Chain Modifications on Activity Against Staphylococcus aureus

Penicillin AnalogR Group (Acyl Side Chain)MIC (µg/mL) vs. Penicillin-Susceptible S. aureusMIC (µg/mL) vs. Penicillin-Resistant (β-lactamase producing) S. aureusKey SAR Observation
Penicillin GBenzyl0.015 - 0.1>128Baseline activity, but highly susceptible to β-lactamase degradation.
Penicillin VPhenoxymethyl0.03 - 0.12>128Increased acid stability allowing for oral administration, but still β-lactamase susceptible.
Methicillin2,6-Dimethoxyphenyl1.5 - 3.11.5 - 6.2Bulky side chain provides steric hindrance, conferring resistance to staphylococcal β-lactamase.[3]
Oxacillin5-Methyl-3-phenyl-4-isoxazolyl0.25 - 0.50.5 - 2.0Electron-withdrawing isoxazolyl ring enhances acid stability and β-lactamase resistance.[3]
AmpicillinD-α-Aminobenzyl0.06 - 0.12>128Amino group enhances activity against Gram-negative bacteria but does not confer β-lactamase resistance.
AmoxicillinD-α-Amino-p-hydroxybenzyl0.12 - 0.25>128Similar to ampicillin with improved oral absorption.

Table 2: Influence of Acyl Side Chain Modifications on Activity Against Gram-Negative Bacteria

Penicillin AnalogR Group (Acyl Side Chain)MIC (µg/mL) vs. Escherichia coliMIC (µg/mL) vs. Pseudomonas aeruginosaKey SAR Observation
Penicillin GBenzyl8 - 64>512Poor activity against most Gram-negative bacteria due to inability to penetrate the outer membrane.
AmpicillinD-α-Aminobenzyl2 - 8>512The polar amino group improves penetration through porin channels of Gram-negative bacteria.[4]
Carbenicillinα-Carboxybenzyl4 - 1632 - 128The acidic carboxyl group further enhances activity against Gram-negative organisms, including P. aeruginosa.
Ticarcillinα-Carboxy-3-thienylmethyl2 - 816 - 64Thienyl group modification improves activity over carbenicillin.
Piperacillin(2,3-dioxo-1-piperazinecarboxamido)1 - 44 - 16The ureido side chain provides broad-spectrum activity, including enhanced potency against P. aeruginosa and Klebsiella species.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis.[2] The mechanism can be summarized as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillins are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor. This allows them to bind to the active site of PBPs, which are the transpeptidases that catalyze the cross-linking of peptidoglycan chains.[2]

  • Acylation of PBPs: The strained β-lactam ring of penicillin undergoes nucleophilic attack by a serine residue in the active site of the PBP. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the formation of peptide cross-links in the peptidoglycan, weakening the cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell swelling and rupture.

Penicillin Mechanism of Action penicillin Penicillin pbp Penicillin-Binding Protein (PBP) penicillin->pbp Binds to peptidoglycan_synthesis Peptidoglycan Cross-linking pbp->peptidoglycan_synthesis Catalyzes inactive_pbp Inactive PBP (Acylated) pbp->inactive_pbp Acylates cell_wall Stable Bacterial Cell Wall peptidoglycan_synthesis->cell_wall cell_lysis Cell Lysis peptidoglycan_synthesis->cell_lysis Leads to (when inhibited) inactive_pbp->peptidoglycan_synthesis Inhibits

Penicillin's inhibition of PBP-mediated peptidoglycan synthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the penicillin analog

  • Sterile diluent (e.g., saline or PBS)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the penicillin stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum.

  • Incubation: a. Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion

This qualitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Antibiotic disks of known concentration

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Squeeze out excess fluid against the side of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: a. Using sterile forceps, place the antibiotic disks onto the surface of the inoculated agar. b. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Experimental Workflow for Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution (MIC) prep_inoculum->broth_dilution disk_diffusion Kirby-Bauer Disk Diffusion prep_inoculum->disk_diffusion serial_dilution Serial Dilution of Penicillin Analog broth_dilution->serial_dilution inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_plate1 Incubate Plate (18-24h, 37°C) inoculate_wells->incubate_plate1 read_mic Read MIC (Lowest concentration with no growth) incubate_plate1->read_mic end End read_mic->end streak_plate Streak MHA Plate disk_diffusion->streak_plate apply_disks Apply Antibiotic Disks streak_plate->apply_disks incubate_plate2 Incubate Plate (18-24h, 37°C) apply_disks->incubate_plate2 measure_zones Measure Zones of Inhibition (mm) incubate_plate2->measure_zones measure_zones->end

Workflow for determining antimicrobial susceptibility.
General Procedure for the Synthesis of Semi-Synthetic Penicillins

The synthesis of most semi-synthetic penicillins involves the acylation of 6-aminopenicillanic acid (6-APA) with a desired acyl chloride.

Example: Synthesis of Ampicillin

  • Preparation of the Acyl Chloride: The side chain, D-phenylglycine, is first protected and then converted to its acyl chloride derivative.

  • Acylation Reaction: 6-APA is dissolved in a suitable solvent (e.g., a mixture of water and acetone) and the pH is adjusted. The acyl chloride of the protected D-phenylglycine is then added slowly with stirring, while maintaining a constant pH.

  • Deprotection: The protecting group on the amino function of the side chain is removed.

  • Isolation and Purification: The resulting ampicillin is isolated by precipitation and purified by recrystallization.

Logical Relationship of Penicillin SAR penicillin_core Penicillin Core (6-APA) side_chain_mod Acyl Side Chain Modification (R group) penicillin_core->side_chain_mod is modified at polar_group Add Polar Group (e.g., -NH2, -COOH) side_chain_mod->polar_group can involve bulky_group Add Bulky Group (e.g., dimethoxyphenyl) side_chain_mod->bulky_group can involve ewg Add Electron- Withdrawing Group side_chain_mod->ewg can involve gram_neg_activity Gram-Negative Activity beta_lactamase_res β-Lactamase Resistance acid_stability Acid Stability (Oral Bioavailability) polar_group->gram_neg_activity increases bulky_group->beta_lactamase_res increases ewg->acid_stability increases

Logical flow of penicillin structure-activity relationships.

Conclusion

The structure-activity relationship of penicillin is a well-established field that continues to provide valuable insights for the development of new anti-infective agents. The core penam nucleus is essential for activity, while modifications to the acyl side chain are critical for modulating the antibacterial spectrum, conferring resistance to β-lactamases, and improving pharmacokinetic properties. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to overcome the challenges of antimicrobial resistance.

References

Molecular Target Identification for Anti-infective Agent 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents with new mechanisms of action. A critical step in the development of such agents is the identification and validation of their molecular targets. This technical guide provides an in-depth overview of contemporary strategies for the molecular target deconvolution of novel anti-infective compounds, using the hypothetical "Anti-infective agent 1" as a case study. We present detailed experimental protocols for key biochemical and biophysical assays, frameworks for data analysis and target prioritization, and visual representations of experimental workflows and relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective therapies.

Introduction

The escalating threat of multidrug-resistant pathogens presents a formidable challenge to global health. The discovery of new anti-infective agents is paramount, and a thorough understanding of their mechanism of action is crucial for their development and optimization.[1] The process of identifying the specific molecular target of a bioactive compound, often referred to as target deconvolution, is a pivotal stage in the drug discovery pipeline.[2][3] Elucidating the molecular target can accelerate the optimization of lead compounds, help predict and mitigate off-target effects and potential toxicities, and provide insights into mechanisms of resistance.[2]

This guide outlines a multi-pronged approach to the identification of the molecular target for a novel antibacterial compound, "this compound." This agent has demonstrated significant in vitro activity against a panel of Gram-positive bacteria. We will explore a logical workflow encompassing biochemical, biophysical, and computational methods to identify and validate its cellular target(s).

This compound: A potent and selective antiprotozoal and antimycobacterial agent. It exhibits antiparasitic activity against P. falciparum (IC50 = 10.95 µM) and T. brucei rhodesiense (IC50 = 0.06 µM), and antimycobacterial activity against Mycobacterium smegmatis (MIC = 8 µg/mL).

Overview of Target Identification Strategies

The identification of a drug's molecular target can be approached through several complementary strategies. These can be broadly categorized as follows:

  • Biochemical Approaches: These methods rely on the physical interaction between the small molecule and its protein target. Affinity-based pull-down techniques are a cornerstone of this approach, aiming to physically isolate the target protein from a complex cellular mixture.[4][5]

  • Biophysical Approaches: These label-free methods detect changes in the physical properties of a target protein upon ligand binding. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful tools for confirming direct target engagement in a cellular context.[6][7]

  • Genetic and Genomic Approaches: These methods identify the target by observing the genetic consequences of its interaction with the drug. This can involve analyzing resistant mutants or screening genomic libraries to find genes that, when overexpressed or deleted, confer resistance or sensitivity to the compound.[2]

  • Computational Approaches: In silico methods use computational algorithms to predict potential targets based on the chemical structure of the compound, its phenotypic effects, or by docking the molecule into protein structures.[8]

A robust target identification workflow often integrates multiple methods to generate and then validate hypotheses.

Experimental Workflow for Target Identification

The process of identifying a molecular target is a systematic progression from a bioactive "hit" to a validated target. The following workflow illustrates a typical multi-step approach.

G Experimental Workflow for Target Identification cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Confirmation A Bioactive Compound (this compound) B Phenotypic Screening (e.g., MIC determination) A->B Characterize Activity C Affinity Chromatography- Mass Spectrometry (AC-MS) B->C Identify Binders D Computational Prediction (e.g., Docking, Similarity Search) B->D Predict Targets E Generation of Resistant Mutants B->E Select for Resistance F Putative Target List C->F D->F E->F Sequence Genome G Cellular Thermal Shift Assay (CETSA) F->G Confirm Engagement H Drug Affinity Responsive Target Stability (DARTS) F->H Confirm Engagement I Gene Knockdown/Overexpression F->I Confirm Phenotype J Enzymatic Assays F->J Test Inhibition K Validated Target G->K H->K I->K J->K

A generalized workflow for identifying and validating the molecular target of a novel bioactive compound.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments in the target identification workflow.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique uses an immobilized version of the bioactive compound to "fish" for its binding partners in a cell lysate.[9]

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxyl group).

    • Crucially, verify that the synthesized probe retains the antibacterial activity of the parent compound using a Minimum Inhibitory Concentration (MIC) assay.

  • Immobilization:

    • Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) following the manufacturer's protocol.

    • Prepare a control matrix using beads derivatized with an inactive analogue or just the linker to identify non-specific binders.

  • Lysate Preparation:

    • Culture the target bacteria (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest cells and lyse them using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pulldown:

    • Pre-clear the lysate by incubating it with the control matrix for 1 hour at 4°C to minimize non-specific binding.

    • Incubate the pre-cleared lysate with the this compound-immobilized beads and control beads separately for 2-4 hours at 4°C.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive elution with a high concentration of the free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry:

    • Excise unique protein bands from the gel that are present in the active compound pulldown but absent or significantly reduced in the control.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the mass spectrometry data against a relevant protein database.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[10] It is based on the principle that a protein's thermal stability increases upon ligand binding.[7]

Protocol:

  • Cell Treatment:

    • Culture target bacteria and treat them with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.

    • Cool the samples to room temperature.

  • Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection:

    • Collect the supernatant and normalize the protein concentration.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method like an AlphaScreen® assay.[10]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Data Presentation and Interpretation

Quantitative data from target identification experiments should be summarized for clarity and comparison.

Table 1: Hypothetical AC-MS Results for this compound

RankProtein IDProtein NameSpectral Counts (Agent 1)Spectral Counts (Control)Fold EnrichmentFunction
1P0A0A9Penicillin-binding protein 2152350.7Peptidoglycan synthesis
2P60438MurG glycosyltransferase128525.6Peptidoglycan synthesis
3P0A7S4DNA gyrase subunit A89422.3DNA replication
4P0A9P6Elongation factor Tu2101851.1Protein synthesis
5P0A7Z4ATP synthase subunit alpha1751601.1Energy metabolism

Proteins with high fold enrichment are considered high-priority candidates.

Table 2: Hypothetical CETSA Data for PBP2 with this compound

Temperature (°C)% Soluble PBP2 (Vehicle)% Soluble PBP2 (Agent 1)
45100100
509598
557592
6048 (Tm)81
652065 (Tm)
70535

Tm = Melting Temperature, the temperature at which 50% of the protein is denatured. The shift in Tm from 60°C to 65°C indicates stabilization of PBP2 by this compound.

Potential Target Pathway: Bacterial Cell Wall Synthesis

Based on the hypothetical data above, a primary target for this compound appears to be involved in peptidoglycan (cell wall) synthesis.[11][12] This is a well-established and attractive target for antibacterial drugs because the pathway is essential for bacteria and absent in humans.[12] Penicillins, for example, act by inhibiting penicillin-binding proteins (PBPs) which are responsible for the final cross-linking step of peptidoglycan synthesis.[13]

The synthesis of the bacterial cell wall is a multi-stage process that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[14][15]

G Bacterial Peptidoglycan Synthesis Pathway cluster_0 Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm cluster_3 Inhibition by this compound A UDP-NAG B UDP-NAM-pentapeptide A->B MurA-F enzymes C Lipid I B->C MraY D Lipid II C->D MurG (Potential Target) E Flippase D->E F Growing Peptidoglycan Chain E->F Transglycosylation (PBPs) G Cross-linked Peptidoglycan F->G Transpeptidation (PBPs - Potential Target) H Anti-infective agent 1 H->D H->G

Simplified pathway of peptidoglycan synthesis, a common target for antibiotics.

Target Prioritization Framework

After generating a list of putative targets, a systematic prioritization is necessary to focus resources on the most promising candidates.

G Logical Framework for Target Prioritization start Putative Target List q1 Is the target essential for bacterial survival? start->q1 q2 Is there evidence of direct binding/engagement? q1->q2 Yes low_priority Low-Priority Target q1->low_priority No q3 Does modulation of the target recapitulate the phenotype? q2->q3 Yes (CETSA, DARTS) q2->low_priority No q4 Is the target conserved across target pathogens? q3->q4 Yes (Gene knockdown) q3->low_priority No q5 Is there a low potential for resistance? q4->q5 Yes q4->low_priority No high_priority High-Priority Target q5->high_priority Yes q5->low_priority No

A decision-making flowchart for prioritizing potential anti-infective drug targets.

Key criteria for prioritizing a potential target include:

  • Essentiality: The target should be crucial for the pathogen's growth or survival.

  • Selectivity: The target should be absent or significantly different in humans to minimize toxicity.

  • Druggability: The target should have a binding site that can be modulated by a small molecule.

  • Conservation: The target should be present across a broad spectrum of relevant pathogens.

  • Low Resistance Potential: The target should be less prone to mutations that confer resistance.[16]

Conclusion

The identification of the molecular target of a novel anti-infective agent is a complex but essential undertaking in modern drug discovery. A combination of affinity-based proteomics, biophysical validation assays, and genetic approaches provides a powerful and robust strategy for target deconvolution. By systematically generating and testing hypotheses, as demonstrated in this guide for the hypothetical "this compound," researchers can confidently identify and validate the mechanism of action of new antibacterial candidates. This foundational knowledge is critical for advancing new therapies to combat the growing threat of antimicrobial resistance.

References

The Resistance Potential of Anti-infective Agent 1 (Lefamulin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antimicrobial resistance necessitates the development of novel anti-infective agents with unique mechanisms of action. Anti-infective Agent 1, modeled on the pleuromutilin antibiotic Lefamulin, represents a promising therapeutic option. This document provides a comprehensive technical overview of its mechanism of action, in vitro activity, and potential for antimicrobial resistance. Key findings indicate that resistance to this agent develops infrequently through specific target site modifications, and its unique mechanism limits cross-resistance with other antibiotic classes. This guide summarizes critical data, details relevant experimental protocols, and visualizes key pathways to inform further research and development.

Mechanism of Action

This compound is a protein synthesis inhibitor. It binds with high affinity to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[1][2][3] The binding occurs at a unique site, interacting with both the A-site and P-site, which physically obstructs the correct positioning of transfer RNA (tRNA).[4][5] This action prevents the formation of peptide bonds, thereby halting protein elongation and inhibiting bacterial growth.[5][6] The agent's tricyclic core and a C14 side chain extension create an "induced-fit" mechanism that closes the binding pocket, resulting in a tight and stable interaction with the ribosome.[4] This distinct mechanism is responsible for the low probability of cross-resistance with other ribosome-targeting antibiotics like macrolides, lincosamides, and oxazolidinones.[6][7]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_tRNA tRNA Transport cluster_process Process Inhibition A_Site A-Site (Aminoacyl) PTC Peptidyl Transferase Center A_Site->PTC P_Site P-Site (Peptidyl) P_Site->PTC PeptideBond Peptide Bond Formation PTC->PeptideBond Inhibits tRNA_in Incoming tRNA tRNA_in->A_Site Normal Process ProteinElongation Protein Elongation PeptideBond->ProteinElongation Leads to BacterialGrowth Bacterial Growth ProteinElongation->BacterialGrowth Leads to Agent1 This compound (Lefamulin) Agent1->PTC Binds to unique site, preventing tRNA alignment

Caption: Mechanism of action of this compound at the ribosome.

In Vitro Activity and Resistance Potential

This compound demonstrates potent in vitro activity against a broad spectrum of pathogens commonly associated with community-acquired bacterial pneumonia (CABP), including strains resistant to other antimicrobial classes.[3][8][9] Resistance due to spontaneous mutation has been observed to be infrequent.[1]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) values highlight the agent's potency against key respiratory pathogens. Data is summarized from large surveillance programs.

Table 1: In Vitro Activity of this compound (Lefamulin) against Common Respiratory Pathogens

Organism (Number of Isolates) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) % Susceptible (at ≤1 µg/mL) Data Source(s)
Streptococcus pneumoniae (all) 0.06 0.12 100% [10][11]
S. pneumoniae (Multidrug-Resistant) 0.06 0.12 100% [10][11][12]
Staphylococcus aureus (all) 0.06 0.12 99.8% [10][11]
S. aureus (MRSA) 0.06 0.12 99.6% [9][10][11]
Haemophilus influenzae 0.5 1 93.8% [10][11]

| Mycoplasma pneumoniae (Macrolide-Resistant) | 0.002 | 0.002 | 100% (at ≤0.008 µg/mL) |[13] |

Known Mechanisms of Resistance

While infrequent, resistance to pleuromutilins can emerge through several mechanisms, primarily involving modification of the drug target or ribosomal protection.[1][14]

  • Target Site Mutations: Point mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can alter the binding pocket structure.[4][8] Mutations in Domain V of the 23S rRNA have also been identified as a potential source of resistance.[8]

  • Ribosomal Modification: The Cfr methyltransferase can modify an adenine residue in the 23S rRNA at the drug-binding site, conferring resistance.[1][4] This mechanism has the potential to mediate cross-resistance to other antibiotic classes that bind nearby, including phenicols, lincosamides, oxazolidinones, and streptogramin A.[1][14]

  • Ribosomal Protection: ATP-binding cassette (ABC-F) proteins can bind to the ribosome and dislodge the drug, effectively protecting the translational machinery.[4][14]

  • Efflux Pumps: In Gram-negative bacteria such as Enterobacterales, intrinsic resistance is often mediated by efflux pumps like the AcrAB-TolC system, which actively remove the drug from the cell.[8][15]

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial resistance potential of new agents. The following protocols outline key in vitro experiments.

Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range is 0.008 to 16 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.[2]

Protocol: Spontaneous Resistance Frequency Determination

This protocol quantifies the rate at which spontaneous mutations conferring resistance arise.

  • Preparation of High-Density Inoculum:

    • Grow a culture of the test organism to the late logarithmic or early stationary phase.

    • Concentrate the cells by centrifugation and resuspend them in a small volume of saline or broth to achieve a high density (e.g., ≥10¹⁰ CFU/mL).

    • Perform a viable cell count (CFU/mL) of the concentrated inoculum by plating serial dilutions on non-selective agar.

  • Selection of Mutants:

    • Plate the high-density inoculum onto agar plates containing this compound at concentrations of 4x, 8x, and 16x the baseline MIC for the organism.

  • Incubation and Enumeration:

    • Incubate the plates at 35°C ± 2°C for 48-72 hours.

    • Count the number of colonies that appear on the antibiotic-containing plates. These are the spontaneous resistant mutants.

  • Calculation of Frequency:

    • Calculate the resistance frequency by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.

Visualization of Experimental Workflow

The process of identifying and characterizing resistance mechanisms follows a structured workflow, from initial selection to genetic confirmation.

cluster_selection In Vitro Selection cluster_phenotype Phenotypic Characterization cluster_genotype Genotypic Analysis start Wild-Type Bacterial Isolate (Known MIC) serial_passage Serial Passage (Sub-inhibitory concentrations) start->serial_passage spontaneous Spontaneous Mutant Selection (High-density plating on 4-16x MIC) start->spontaneous resistant_isolate Resistant Isolate (Growth at >MIC) serial_passage->resistant_isolate spontaneous->resistant_isolate mic_confirm MIC Confirmation (Broth Microdilution) resistant_isolate->mic_confirm wgs Whole Genome Sequencing (WGS) stability Stability Testing (Passage without antibiotic) mic_confirm->stability stability->wgs Confirmed Stable Resistance snp_analysis Comparative Genomics (Identify SNPs, Indels) wgs->snp_analysis target_genes Target Gene Analysis (rplC, rplD, 23S rRNA, cfr) snp_analysis->target_genes

Caption: Workflow for resistance mechanism identification.

Conclusion

This compound (Lefamulin) exhibits potent activity against key respiratory pathogens, including many multidrug-resistant strains.[10][11] Its novel mechanism of action at the bacterial ribosome results in a low frequency of spontaneous resistance and minimal cross-resistance with other antibiotic classes.[1][16] The primary mechanisms of resistance involve specific mutations in ribosomal protein genes or 23S rRNA, or enzymatic modification of the ribosomal target.[1][4][8] Continuous surveillance and further investigation into these resistance mechanisms are essential to preserve the long-term clinical utility of this important new class of anti-infective agents.

References

Early-Stage Toxicological Profile of Anti-infective Agent 1 (AIA-1)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the early-stage toxicological profile of Anti-infective agent 1.

Introduction

This compound (AIA-1) is a novel synthetic small molecule currently under investigation for its potent activity against multidrug-resistant Gram-positive bacteria. This document provides a comprehensive overview of the early-stage, non-clinical toxicological assessment of AIA-1. The data presented herein aims to characterize the preliminary safety profile of the compound and guide further development. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

In Vitro Cytotoxicity Assessment

The potential for AIA-1 to induce cell death was evaluated across multiple human cell lines to assess its general cellular toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cell lines (HepG2, HEK293, and THP-1) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells were seeded into 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with AIA-1 at concentrations ranging from 0.1 µM to 100 µM for 48 hours.

  • MTT Incubation: Following treatment, the media was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were then incubated for 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.

Data Summary: In Vitro Cytotoxicity
Cell LineDescriptionIC50 (µM)
HepG2 Human Hepatocellular Carcinoma48.5
HEK293 Human Embryonic Kidney> 100
THP-1 Human Monocytic Leukemia75.2

The data suggests that AIA-1 exhibits moderate cytotoxicity towards the hepatic cell line HepG2, while its toxicity is significantly lower in kidney and monocytic cell lines at the tested concentrations.

Genotoxicity Assessment

The genotoxic potential of AIA-1 was investigated to determine its capacity to induce genetic mutations or chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

Experimental Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

  • Metabolic Activation: The assay was performed both in the presence and absence of a rat liver S9 fraction for metabolic activation.

  • Exposure: AIA-1 was tested at five concentrations (1, 5, 25, 50, and 100 µ g/plate ).

  • Incubation: The test compound, bacterial culture, and S9 mix (if applicable) were combined in top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48 hours.

  • Evaluation: The number of revertant colonies per plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (solvent control) count.

Data Summary: Ames Test

Bacterial StrainMetabolic Activation (S9)Result
TA98 - / +Negative
TA100 - / +Negative
TA1535 - / +Negative
TA1537 - / +Negative
WP2 uvrA - / +Negative

AIA-1 did not induce an increase in revertant colonies in any of the tested strains, with or without metabolic activation, indicating a lack of mutagenic potential in this assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis A Bacterial Strains (e.g., TA98, TA100) D Combine in Top Agar (Bacteria + AIA-1 +/- S9) A->D B AIA-1 at 5 Concentrations B->D C S9 Mix (for +S9 condition) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48 hours E->F G Count Revertant Colonies F->G H Compare to Vehicle Control G->H I Assess Mutagenic Potential H->I

Ames Test Experimental Workflow.

In Vivo Acute Toxicity

A single-dose acute toxicity study was conducted in a rodent model to determine the potential for acute systemic toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old) were used.

  • Dosing: A single limit dose of 2000 mg/kg of AIA-1 was administered via oral gavage.

  • Observation: Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days. Body weight was recorded weekly.

  • Endpoint: The primary endpoint was mortality within the 14-day observation period. At the end of the study, surviving animals were euthanized and subjected to a gross necropsy.

Data Summary: Acute Oral Toxicity
SpeciesRouteLD50 (mg/kg)Clinical Signs
Rat Oral> 2000No mortality or significant clinical signs of toxicity observed.

Based on the Globally Harmonized System (GHS), AIA-1 is classified as Category 5 or unclassified, indicating low acute toxicity via the oral route.

Safety Pharmacology

Core safety pharmacology studies were conducted to assess the effects of AIA-1 on vital organ systems.

Cardiovascular Safety: hERG Assay

Experimental Protocol:

  • System: A whole-cell patch-clamp electrophysiology assay was performed using HEK293 cells stably expressing the hERG potassium channel.

  • Procedure: The hERG current was recorded at room temperature. Cells were exposed to vehicle, a positive control (E-4031), and AIA-1 at four concentrations (0.1, 1, 10, and 30 µM).

  • Analysis: The inhibition of the hERG tail current was measured, and the IC50 value was determined.

Data Summary: hERG Channel Inhibition
AssayEndpointIC50 (µM)
hERG Patch-Clamp % Inhibition of K+ Current32.7

The IC50 value for hERG inhibition is more than 30-fold greater than the projected therapeutic plasma concentration, suggesting a low risk for QT prolongation at clinically relevant doses.

Toxicity_Assessment_Logic cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Risk Assessment A Cytotoxicity (HepG2, HEK293) E Evaluate Therapeutic Index (IC50 vs. MIC) A->E B Genotoxicity (Ames) F Assess Genotoxic Risk B->F C hERG Assay G Determine Safety Margin (NOAEL vs. Exposure) C->G D Acute Oral Toxicity (Rat) D->G H Proceed to Further Studies? E->H F->H G->H

Early-Stage Toxicological Assessment Logic.

Hypothetical Mechanism of Hepatotoxicity

While AIA-1 demonstrated a favorable profile, the moderate cytotoxicity in HepG2 cells warrants further investigation. A hypothesized pathway involves the induction of mitochondrial stress.

Signaling_Pathway AIA1 AIA-1 Mito Mitochondrion AIA1->Mito Accumulation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Pathway of AIA-1 Induced Apoptosis.

This proposed mechanism suggests that AIA-1 may accumulate in mitochondria, leading to an increase in reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic cascade via the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.

Conclusion and Future Directions

The early-stage toxicological evaluation of AIA-1 indicates a generally favorable safety profile. The compound is non-mutagenic, exhibits low acute oral toxicity, and has a sufficient safety margin for cardiovascular risk. The observed in vitro cytotoxicity in hepatic cells is a key area for further investigation and will be monitored closely in repeat-dose toxicity studies. These initial findings support the continued development of AIA-1 as a promising anti-infective agent.

Methodological & Application

"protocol for in vitro susceptibility testing of Anti-infective agent 1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro susceptibility testing is a cornerstone of antimicrobial drug development and clinical microbiology.[1][2][3] It provides essential data on the potency of a new or existing anti-infective agent against a spectrum of clinically relevant microorganisms.[1] This information is critical for establishing the agent's spectrum of activity, monitoring for the development of resistance, and guiding therapeutic choices.[1][4] This document provides detailed protocols for three common methods for determining the in vitro susceptibility of microorganisms to "Anti-infective Agent 1": Broth Microdilution, Disk Diffusion, and Agar Dilution. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Key Concepts

The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10][11][12][13] A lower MIC value indicates greater potency of the anti-infective agent.[8]

Data Presentation

Quantitative results from susceptibility testing should be summarized in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting MIC data for this compound against a panel of bacterial isolates.

Table 1: In Vitro Activity of this compound Against a Panel of Bacterial Isolates

OrganismStrain IDMIC (µg/mL)Interpretation (S/I/R)
Staphylococcus aureusATCC 292130.5S
Staphylococcus aureusClinical Isolate 11S
Escherichia coliATCC 259222S
Escherichia coliClinical Isolate 28I
Pseudomonas aeruginosaATCC 2785316R
Pseudomonas aeruginosaClinical Isolate 3>32R
Enterococcus faecalisATCC 292121S

Note: The interpretation of Susceptible (S), Intermediate (I), or Resistant (R) is based on established clinical breakpoints provided by regulatory bodies like CLSI or EUCAST.[5][6]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[9][14][15] It involves challenging a standardized bacterial inoculum with serial dilutions of the anti-infective agent in a 96-well microtiter plate.[9][14][16]

Materials:

  • This compound stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates[9]

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard[15]

  • Spectrophotometer or nephelometer

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 1°C)[17]

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.[9][16]

    • The typical final volume in each well is 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, add 10 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well).[17]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 1°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8][9][10][11][12][13]

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow prep_agent Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results

Caption: Workflow for the Broth Microdilution Assay.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[17][19][20] The agent diffuses into the agar, creating a concentration gradient.[17] If the organism is susceptible, a zone of growth inhibition will be observed around the disk.[17][20]

Materials:

  • Paper disks impregnated with a standardized concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[4]

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[17]

  • Incubator (35°C ± 1°C)[17]

  • Ruler or calipers[17]

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[4]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension and remove any excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[4]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.[21]

    • Gently press the disk down to ensure complete contact with the agar.[19]

    • If testing multiple agents, ensure disks are spaced at least 24 mm apart.[21]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 1°C for 16-20 hours.[17]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.[19]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints for this compound according to CLSI or EUCAST guidelines.[19]

Workflow for Disk Diffusion:

Disk_Diffusion_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk Apply Anti-infective Agent 1 Disk inoculate_plate->apply_disk incubate Incubate Plate (16-20h, 35°C) apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Result measure_zone->interpret

Caption: Workflow for the Disk Diffusion Assay.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination.[22][23] It involves incorporating serial dilutions of the anti-infective agent into molten agar, which is then solidified in petri dishes.[23][24][25] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.

Materials:

  • This compound stock solution of known concentration

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 1°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare serial two-fold dilutions of this compound.

    • Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.[23]

    • Include a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[23]

  • Inoculation:

    • Spot the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple isolates simultaneously.[26]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 1°C for 16-20 hours.[23]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism on the agar plate.[22][25]

Logical Relationship of Susceptibility Testing Methods:

Susceptibility_Methods cluster_dilution Dilution Methods Broth Broth Microdilution MIC Minimum Inhibitory Concentration (MIC) Broth->MIC Agar Agar Dilution Agar->MIC Disk Disk Diffusion Interpretation Susceptibility Interpretation (S/I/R) Disk->Interpretation MIC->Interpretation

Caption: Relationship between different susceptibility testing methods and their outcomes.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, it is crucial to perform regular quality control (QC).[17] This involves testing standard reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), concurrently with the clinical isolates.[15][27] The results for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[27]

Table 2: Example Quality Control Ranges for Reference Strains

QC StrainAnti-infective AgentAcceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
E. coli ATCC 25922This compound1-420-26
S. aureus ATCC 29213This compound0.25-122-28
P. aeruginosa ATCC 27853This compound4-1615-21

Conclusion

The protocols outlined in this document provide a framework for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies and rigorous quality control are essential for generating reliable and reproducible data that can effectively guide the development and clinical application of new anti-infective agents.

References

Application Notes & Protocols: Efficacy Testing of Anti-infective Agent 1 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Preclinical animal models are an indispensable component of the anti-infective drug development pipeline, serving as the crucial bridge between in vitro experiments and human clinical trials.[1][2] These models are essential for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of novel therapeutic candidates like Anti-infective Agent 1 in a complex, living system.[1] The selection of an appropriate animal model is critical and depends on the class of pathogen (bacterial, fungal, viral), the site of infection, and the specific scientific questions being addressed.[3][4] This document provides detailed application notes and standardized protocols for commonly used murine models to assess the in vivo efficacy of a novel anti-infective agent.

Section 1: Choosing an Appropriate Animal Model

The choice of animal model should accurately reflect the human disease process to the greatest extent possible.[1] Mice are frequently used due to their genetic tractability, cost-effectiveness, and the availability of numerous immunological reagents.[5] Key considerations include the pathogen, the desired infection type (e.g., systemic, localized), and the immune status of the host. For instance, immunocompromised models are often necessary to establish a robust infection that mimics conditions in vulnerable patient populations.[6][7]

Below is a comparative summary of common murine models for testing anti-infective agents.

Table 1: Comparison of Common Murine Infection Models

ModelPathogen ClassInfection TypeKey EndpointsAdvantagesDisadvantages
Neutropenic Thigh [6][8]BacterialLocalized soft tissueBacterial load (CFU/gram thigh), SurvivalHighly standardized, excellent for PK/PD studies, reproducible.[6][9]Localized, may not reflect systemic disease dynamics.
Sepsis (CLP) [10][11]BacterialSystemic (Polymicrobial)Survival, Bacterial load (blood, peritoneum), Cytokine levelsClinically relevant to human peritonitis, polymicrobial.[10][12]High variability, technically demanding, complex pathophysiology.[11]
Systemic Candidiasis [13][14]FungalSystemicFungal load (kidney, brain), Survival, HistopathologyReproducible, well-characterized for disseminated fungal infections.[14]Intravenous route bypasses initial mucosal barriers.[14]
Influenza A Virus [1][15]ViralRespiratoryViral titers (lung), Weight loss, Survival, Lung pathologyMimics human respiratory infection, well-established protocols.[2]Requires appropriate biocontainment facilities (BSL-2).

A decision-making framework can aid in selecting the most suitable model for evaluating this compound.

ModelSelection Decision Framework for Animal Model Selection cluster_input Initial Questions cluster_pathways Model Pathways start What is the target pathogen class for This compound? bacterial Bacterial start->bacterial fungal Fungal start->fungal viral Viral start->viral infection_type Systemic or Localized Infection? bacterial->infection_type systemic_fungal Systemic Candidiasis Model fungal->systemic_fungal respiratory_viral Influenza Model viral->respiratory_viral thigh_model Neutropenic Thigh Model (Localized) infection_type->thigh_model Localized sepsis_model Sepsis/CLP Model (Systemic) infection_type->sepsis_model Systemic

Caption: Decision tree for selecting an appropriate animal model.

Section 2: Key Efficacy Endpoints

The evaluation of an anti-infective agent's efficacy relies on objective, reproducible, and clinically meaningful endpoints.[16] The choice of endpoint is intrinsically linked to the model and the goals of the study.[4][17]

Table 2: Common Efficacy Endpoints in Animal Models

Endpoint CategorySpecific MetricDescriptionModels
Microbiological Colony-Forming Units (CFU) or Plaque-Forming Units (PFU)Quantifies the viable pathogen load in target tissues (e.g., thigh, lung, kidney, blood).[9][18]Bacterial, Fungal, Viral
Survival Percent Survival / Mean Survival TimeMonitors the mortality rate over a defined period post-infection.[10][19]All
Clinical Signs Body Weight, Body Temperature, Clinical ScoreObjective measures of animal health and disease progression.[17] A significant decrease in body temperature can be predictive of mortality.[17]All
Pharmacodynamic Log Reduction in CFUChange in bacterial load from the start to the end of therapy, a key metric for antibiotic efficacy.[18]Bacterial
Host Response Cytokine/Chemokine Levels, HistopathologyMeasures the host inflammatory response and tissue damage.All

Section 3: Detailed Experimental Protocols

The following protocols are provided as standardized starting points for the evaluation of "this compound." They should be adapted based on the specific pathogen and agent characteristics, and all procedures must be approved by the institution's Animal Care and Use Committee.

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is extensively used to evaluate the in vivo efficacy of antimicrobial agents against localized soft tissue infections and is ideal for PK/PD studies.[8][9]

Materials:

  • 6-week-old female ICR (CD-1) or similar outbred mice.[20]

  • Cyclophosphamide for inducing neutropenia.[8]

  • Pathogen of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • This compound, vehicle control, and positive control antibiotic (e.g., vancomycin).[9]

  • Sterile phosphate-buffered saline (PBS) and appropriate agar plates (e.g., Tryptic Soy Agar).[9]

  • Tissue homogenizer.

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[8][20] This renders the mice susceptible to infection by depleting neutrophils.[6]

  • Inoculum Preparation: Culture the bacterial strain to the logarithmic growth phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).[9][18]

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.[8]

  • Treatment Initiation: At a predetermined time post-infection (commonly 2 hours), begin treatment.[9] Administer this compound, vehicle, or positive control via the desired route (e.g., subcutaneous, oral, or intraperitoneal). Dosing regimens can be varied to determine the PK/PD driver of efficacy.[20]

  • Endpoint Analysis:

    • At a specified time (e.g., 24 hours post-infection), euthanize the mice.[9]

    • Aseptically dissect the entire thigh muscle.[9][18]

    • Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[9]

    • Perform serial ten-fold dilutions of the homogenate and plate onto appropriate agar in duplicate.[9]

    • Incubate plates (e.g., at 37°C for ~20 hours) and enumerate bacterial colonies to determine the CFU per gram of thigh tissue.[9]

Protocol 2: Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics human septic peritonitis.[10][12] It creates a combination of ischemic tissue and a persistent source of infection.[11]

Materials:

  • 8-10 week-old C57BL/6 or other specified mouse strain.[10]

  • Anesthetic (e.g., ketamine/xylazine or isoflurane).[10]

  • Surgical tools (forceps, scissors, needle driver), 2-0 silk suture, wound clips.[11]

  • Hollow bore needle (e.g., 21-23 gauge; needle size determines severity).[19]

  • Sterile 0.9% saline for resuscitation.

  • Analgesics (e.g., buprenorphine).[10]

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with betadine and 70% alcohol.[10]

  • Laparotomy: Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[11]

  • Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum with a 2-0 silk suture at a point distal to the ileocecal valve to avoid bowel obstruction. The length of the ligated cecum influences the severity of sepsis.[10][11]

  • Puncture: Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[21] Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneum.[21]

  • Closure and Resuscitation: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall with sutures and the skin with wound clips.[10] Immediately administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.[10] Administer post-operative analgesia.

  • Sham Control: For control animals, perform the same surgical procedure (anesthesia, laparotomy, cecal exteriorization, and closure) but without ligation or puncture.[11]

  • Treatment and Monitoring: Administer this compound and controls at specified time points post-CLP. Monitor animals closely for signs of sepsis (lethargy, piloerection, hypothermia) and survival over several days (e.g., 7-10 days).[12]

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood and peritoneal lavage fluid, and measurement of systemic inflammatory markers at earlier time points.[19]

Section 4: Data Presentation (Example)

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 3: Example Efficacy Data for this compound in the Neutropenic Thigh Model

Treatment GroupDose (mg/kg)NMean Log10 CFU/gram Thigh (± SD) at 24hLog10 Reduction vs. Vehicle
Vehicle Control-67.85 (± 0.21)-
Positive Control (Vancomycin)5064.50 (± 0.35)3.35
This compound1066.25 (± 0.40)1.60
This compound3064.15 (± 0.33)3.70
This compound10062.95 (± 0.28)4.90

Note: Data are hypothetical and for illustrative purposes only.

Section 5: Experimental Workflow Visualization

A generalized workflow provides a clear overview of the experimental timeline.

ExperimentalWorkflow General Experimental Workflow for In Vivo Efficacy Testing acclimate Phase 1: Animal Acclimatization (≥ 3 days) immuno Phase 2: Immunosuppression (if required, e.g., Neutropenic Model) acclimate->immuno infect Phase 3: Pathogen Challenge (Day 0) immuno->infect treat Phase 4: Treatment Initiation (e.g., 2h post-infection) infect->treat monitor Phase 5: Monitoring & Data Collection treat->monitor endpoint Phase 6: Terminal Endpoint (e.g., 24h or Survival) monitor->endpoint

Caption: A typical timeline for an in vivo anti-infective efficacy study.

References

Application Note: Quantification of Anti-infective Agent 1 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of anti-infective agents in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Anti-infective Agent 1, a novel broad-spectrum antibiotic, in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1][3] This method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7]

Experimental

Materials and Reagents

  • This compound (Reference Standard, >99% purity)

  • This compound-d4 (Internal Standard, >99% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[1][3]

LC-MS/MS Method

A summary of the optimized LC-MS/MS parameters is provided in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[1][3]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound 452.2310.18035
This compound-d4 (IS) 456.2314.18035

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

2. Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[8][9][10]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G LC-MS/MS Sample Preparation and Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantification of this compound in plasma.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 5: Linearity and Range

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 6: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ 1< 10< 1295 - 105
Low 3< 8< 1097 - 103
Mid 75< 7< 998 - 102
High 750< 6< 899 - 101

The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.[11][12]

Table 7: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 392.598.7
High 75094.199.2

The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible.

Stability

This compound was found to be stable in human plasma under the following conditions:

  • Bench-top: 4 hours at room temperature

  • Autosampler: 24 hours at 10°C

  • Freeze-thaw: 3 cycles from -80°C to room temperature

  • Long-term: 30 days at -80°C

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated according to international guidelines and is fit for its intended purpose.

References

Application Notes and Protocols for "Anti-infective Agent 1" in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of novel anti-infective agents is a cornerstone of infectious disease research and drug development. Murine infection models are indispensable tools that bridge the gap between in vitro characterization and clinical trials, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics (PK/PD) in a living system.[1][2] These models aim to mimic human infections, allowing for the assessment of an agent's ability to combat pathogens in the context of a host immune response.[3][4] Common murine models include those for sepsis, pneumonia, and skin and soft tissue infections, each offering unique insights into the therapeutic potential of a new agent.[5][6][7] The choice of model depends on the target pathogen and the clinical indication being studied.[8][9]

This document provides detailed application notes and protocols for the use of a novel investigational compound, "Anti-infective Agent 1," in a standardized murine sepsis model.

Application Notes: Efficacy of this compound

Agent Profile: this compound is a novel synthetic molecule designed for broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism involves the inhibition of a key bacterial enzyme essential for cell wall synthesis, leading to rapid bactericidal activity.

Mechanism of Action: this compound targets and irreversibly binds to L,D-transpeptidase (Ldt), an enzyme crucial for the formation of 3-3 cross-links in the peptidoglycan cell wall of many Gram-negative bacteria. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis.

Hypothetical Mechanism of Action for this compound cluster_pathway Bacterial Cell Agent1 This compound Ldt L,D-transpeptidase (Ldt) Agent1->Ldt Inhibits Crosslinking Cell Wall Cross-linking Ldt->Crosslinking Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking Integrity Cell Wall Integrity Crosslinking->Integrity Lysis Cell Lysis Integrity->Lysis Loss leads to

Mechanism of this compound.
Data Presentation

In Vitro Susceptibility: Prior to in vivo testing, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound were determined against a panel of clinically relevant Gram-negative pathogens. Assays were conducted using standard broth microdilution methods.[10]

| Table 1: In Vitro Susceptibility of Pathogens to this compound | | :--- | :---: | :---: | | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | | Escherichia coli (MDR) | 2 | 4 | | Klebsiella pneumoniae (Carbapenem-resistant) | 4 | 8 | | Pseudomonas aeruginosa (MDR) | 4 | 8 | | Acinetobacter baumannii (Carbapenem-resistant) | 8 | 16 |

In Vivo Efficacy in Murine Sepsis Model: The efficacy of this compound was evaluated in a polymicrobial sepsis model induced by Cecal Ligation and Puncture (CLP), which is considered a gold standard for replicating the complexities of human sepsis.[11][12] Mice were treated with this compound, a vehicle control, or a comparator antibiotic.

cluster_workflow General Experimental Workflow Acclimatization Animal Acclimatization (5-7 days) Baseline Baseline Measurements (Weight, Temp) Acclimatization->Baseline Infection Induce Infection (e.g., CLP Surgery) Baseline->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (Agent 1, Vehicle, Comparator) Grouping->Treatment Monitoring Monitor Survival & Clinical Scores Treatment->Monitoring Sampling Terminal Sampling (Blood, Organs) Monitoring->Sampling Analysis Endpoint Analysis (CFU, Cytokines, Histology) Sampling->Analysis

Workflow for in vivo efficacy studies.

| Table 2: Survival Rates in Murine Sepsis Model (n=10 per group) | | :--- | :---: | | Treatment Group | 72-Hour Survival Rate (%) | | Vehicle Control (Saline) | 10% | | this compound (20 mg/kg) | 80% | | Comparator Antibiotic (Imipenem, 20 mg/kg) | 60% | | Sham (Surgery without CLP) | 100% |

| Table 3: Bacterial Load in Spleen and Blood 24 Hours Post-Treatment | | :--- | :---: | :---: | | Treatment Group | Spleen (Log10 CFU/gram) | Blood (Log10 CFU/mL) | | Vehicle Control (Saline) | 8.2 ± 0.5 | 6.5 ± 0.7 | | this compound (20 mg/kg) | 4.1 ± 0.4 | 2.3 ± 0.3 | | Comparator Antibiotic (Imipenem, 20 mg/kg) | 5.3 ± 0.6 | 3.8 ± 0.5 | | Sham (Surgery without CLP) | <2.0 | <1.0 | | Values are presented as mean ± standard deviation. | | |

| Table 4: Plasma Cytokine Levels 24 Hours Post-Treatment | | :--- | :---: | :---: | | Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | | Vehicle Control (Saline) | 1250 ± 150 | 2500 ± 300 | | this compound (20 mg/kg) | 350 ± 50 | 600 ± 80 | | Comparator Antibiotic (Imipenem, 20 mg/kg) | 580 ± 75 | 1100 ± 120 | | Sham (Surgery without CLP) | <50 | <100 | | Values are presented as mean ± standard deviation. | | |

Experimental Protocols

Protocol 1: Murine Sepsis Model - Cecal Ligation and Puncture (CLP)

This protocol describes the induction of polymicrobial sepsis using the CLP model, which involves surgical ligation and perforation of the cecum to induce peritonitis.[12][13]

Materials:

  • Male C57BL/6 mice (8-12 weeks old, 20-25g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical tools (scissors, forceps, needle holders)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline

  • Analgesic (e.g., Buprenorphine)

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse via intraperitoneal (IP) injection of Ketamine/Xylazine or using an isoflurane chamber. Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Site Preparation: Shave the abdomen and disinfect the area with 70% ethanol.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[14]

  • Cecum Exteriorization: Gently locate and exteriorize the cecum, ensuring the blood supply is not compromised.

  • Ligation: Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end. The ligation length determines sepsis severity.[14]

  • Puncture: Puncture the ligated cecum once through-and-through with a 21-gauge needle. Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.[14]

  • Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.

  • Post-Operative Care: Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer an analgesic as per institutional guidelines. Place the mouse in a clean cage on a warming pad until fully recovered from anesthesia.[11]

  • Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without cecal ligation and puncture.[14]

Protocol 2: Administration of this compound

This protocol details the preparation and administration of the therapeutic agent post-infection.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline or appropriate vehicle

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Reconstitution: Reconstitute this compound in sterile saline to the desired stock concentration on the day of use. For example, to achieve a 20 mg/kg dose in a 25g mouse with a 200 µL injection volume, prepare a 2.5 mg/mL solution.

  • Dosing: At a predetermined time post-CLP (e.g., 2 hours), administer the reconstituted this compound to the treatment group via intraperitoneal (IP) or intravenous (IV) injection.[9] The route should align with the intended clinical application.

  • Control Groups:

    • Vehicle Control: Administer an equivalent volume of the vehicle (e.g., sterile saline) to this group.

    • Comparator Control: Administer the comparator antibiotic at a clinically relevant dose.

Protocol 3: Assessment of Efficacy

This protocol outlines the key endpoints for evaluating the efficacy of this compound.

A. Survival and Clinical Score Monitoring

  • Monitor mice at least twice daily for up to 7 days.[14]

  • Record survival data to generate Kaplan-Meier survival curves.

  • At each time point, assess clinical signs of sepsis (e.g., lethargy, piloerection, huddled behavior, reduced mobility) using a standardized scoring system.

B. Quantification of Bacterial Load

  • At a specified endpoint (e.g., 24 hours post-treatment), euthanize mice via an approved method.

  • Aseptically collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Perform peritoneal lavage with 5 mL of sterile PBS.

  • Aseptically harvest organs of interest (e.g., spleen, liver, lungs).[7]

  • Homogenize harvested organs in sterile PBS.[15]

  • Perform serial dilutions of blood, peritoneal lavage fluid, and organ homogenates in sterile PBS.

  • Plate the dilutions onto appropriate agar plates (e.g., nutrient agar) and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of colony-forming units (CFU) per mL of fluid or gram of tissue.

C. Measurement of Inflammatory Cytokines

  • Centrifuge blood samples collected in anticoagulant tubes to separate the plasma.

  • Store plasma at -80°C until analysis.

  • Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Decision Tree for Murine Infection Model Selection Question1 Target Indication? Systemic Systemic/Bloodstream (Sepsis) Question1->Systemic Respiratory Respiratory Tract Question1->Respiratory Skin Skin/Soft Tissue Question1->Skin CLP_Model CLP Model Systemic->CLP_Model Pneumonia_Model Pneumonia Model (Intranasal/IT) Respiratory->Pneumonia_Model SSTI_Model Skin Infection Model (Subcutaneous/Wound) Skin->SSTI_Model

Selecting an appropriate murine model.

References

Application Notes and Protocols: Time-Kill Kinetic Assay for Anti-infective Agent 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetic assay is a critical in vitro method used to assess the pharmacodynamic properties of antimicrobial agents. This assay provides valuable information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic. Understanding the time-dependent killing kinetics of a novel compound, such as Anti-infective agent 1, is essential for predicting its potential therapeutic efficacy and for guiding dose selection in preclinical and clinical development.

This document provides a detailed protocol for performing a time-kill kinetic assay for this compound, a hypothetical fluoroquinolone antibiotic. For the purpose of this protocol, we will be evaluating its activity against the common Gram-negative bacterium, Escherichia coli.

Mechanism of Action of this compound (Fluoroquinolone)

This compound belongs to the fluoroquinolone class of antibiotics, which exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][][4] In Gram-negative bacteria such as E. coli, DNA gyrase is the primary target.[2][] By binding to the enzyme-DNA complex, this compound stabilizes DNA strand breaks, which in turn blocks the progression of the replication fork.[1] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][4]

Fluoroquinolone_Signaling_Pathway cluster_bacterium Bacterial Cell Anti_infective_agent_1 This compound (Fluoroquinolone) Cell_Entry Cell Entry Anti_infective_agent_1->Cell_Entry DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Cell_Entry->DNA_Gyrase_Topo_IV Inhibition Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->Replication_Fork Blocks DNA Bacterial DNA DNA->Replication_Fork Replication DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is based on established methodologies for time-kill kinetic assays and is specifically tailored for evaluating this compound against E. coli.[5]

Materials
  • This compound stock solution (concentration to be determined based on its Minimum Inhibitory Concentration (MIC))

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

  • Spiral plater or manual plating supplies (spreaders)

  • Colony counter

Inoculum Preparation
  • From a fresh overnight culture of E. coli on a TSA plate, select 2-3 isolated colonies.

  • Inoculate the colonies into a flask containing CAMHB.

  • Incubate the culture at 37°C with agitation (e.g., 150 rpm) until it reaches the mid-logarithmic growth phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL).

Assay Procedure
  • Prepare test tubes or flasks with CAMHB containing various concentrations of this compound. These concentrations are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Include a growth control tube containing no antibiotic and, if applicable, a solvent control tube.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final target concentration of 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each tube. The time zero (t=0) sample should be taken immediately after inoculation.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

Data Analysis
  • Count the number of colonies on the plates that have a countable range (typically 30-300 colonies).

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL (± standard deviation) against time for each concentration of this compound and the controls to generate time-kill curves.

  • Bactericidal activity is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

  • Bacteriostatic activity is generally defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Start Start Inoculum_Prep Inoculum Preparation (~5x10^5 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Tubes Inoculum_Prep->Inoculation Agent_Prep Prepare this compound (0.5x, 1x, 2x, 4x, 8x MIC) Agent_Prep->Inoculation Controls Prepare Growth & Solvent Controls Controls->Inoculation Incubate Incubate at 37°C with Shaking Inoculation->Incubate Sampling Sample at 0, 2, 4, 6, 8, 24h Incubate->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plate on TSA Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates Colony_Count Colony Counting Incubate_Plates->Colony_Count Calculate_CFU Calculate log10 CFU/mL Colony_Count->Calculate_CFU Plot_Curves Plot Time-Kill Curves Calculate_CFU->Plot_Curves End End Plot_Curves->End

References

"application of Anti-infective agent 1 in Gram-positive bacterial studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Linezolid in Gram-Positive Bacterial Studies

1. Introduction

Linezolid is a synthetic antibiotic, the first of the oxazolidinone class to be approved for clinical use.[1][2] It represents a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria.[2][3] Its utility is particularly noted against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[4][5][6] Linezolid's unique mechanism of action, excellent oral bioavailability (approaching 100%), and broad activity against these challenging pathogens make it an important agent for both clinical treatment and research applications.[1][7][8]

2. Mechanism of Action

Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[1][2] It binds to the V domain of the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[4][7] This binding action prevents the 50S subunit from forming a functional 70S initiation complex with the 30S subunit, mRNA, and initiator fMet-tRNA.[5][7] By blocking this essential first step of translation, protein synthesis is halted, leading to a bacteriostatic effect against staphylococci and enterococci, and often a bactericidal effect against streptococci.[4][5][9] This unique target site means there is no cross-resistance with other classes of antibiotics that inhibit protein synthesis at the elongation step.[1][10]

cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors ribo_50S 50S Subunit Complex_70S Functional 70S Initiation Complex ribo_50S->Complex_70S Binds Block Synthesis Blocked ribo_50S->Block Prevents Assembly ribo_30S 30S Subunit ribo_30S->Complex_70S Binds mRNA mRNA mRNA->Complex_70S tRNA fMet-tRNA tRNA->Complex_70S Linezolid Linezolid Linezolid->ribo_50S Binds to 23S rRNA Protein Protein Synthesis Complex_70S->Protein

Caption: Mechanism of action of Linezolid.

3. Applications in Gram-Positive Bacterial Studies

Linezolid is widely used in both in vitro and in vivo studies to:

  • Determine Susceptibility: Standardized broth microdilution and disk diffusion assays use Linezolid to determine the Minimum Inhibitory Concentration (MIC) for clinical and research isolates.

  • Evaluate Bactericidal vs. Bacteriostatic Activity: Time-kill assays are employed to study the pharmacodynamics of Linezolid against specific strains, distinguishing between bactericidal (≥3-log10 reduction in CFU/mL) and bacteriostatic activity.[4][11]

  • Model Drug Resistance: Linezolid is used to select for and study resistant mutants, helping to elucidate the genetic basis of resistance, such as mutations in the 23S rRNA gene or the acquisition of resistance genes like cfr.[6][12][13]

  • In Vivo Efficacy Models: Animal models, such as murine thigh or lung infection models, are used to evaluate Linezolid's efficacy, correlating pharmacokinetic/pharmacodynamic (PK/PD) parameters like the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) with outcomes.[14][15]

  • Biofilm Studies: Researchers investigate the ability of Linezolid to penetrate and act on bacteria within biofilms, which is crucial for understanding treatment of device-associated infections.[4]

4. Resistance Mechanisms

While still uncommon, resistance to Linezolid can emerge, primarily through two mechanisms that alter the drug's binding site on the ribosome:[12]

  • Target Site Mutations: The most common mechanism involves point mutations in the domain V of the 23S rRNA gene, with the G2576T substitution being frequently reported in enterococci and staphylococci.[6][13][16] The level of resistance often correlates with the number of mutated rRNA gene copies.[6]

  • Target Site Modification: Resistance can be conferred by the acquisition of the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene.[13][17] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) within the 23S rRNA binding site, reducing the binding affinity of Linezolid and other antibiotics that target this region.[13]

cluster_ribosome Ribosomal Binding Site (23S rRNA) BindingSite Linezolid Binding Site Linezolid Linezolid Linezolid->BindingSite Binds effectively ReducedBinding Reduced Linezolid Binding & Drug Resistance Linezolid->ReducedBinding Cannot bind effectively Mutation Point Mutation (e.g., G2576T) AlteredSite Altered Binding Site Mutation->AlteredSite Causes CfrGene Acquired cfr Gene Methyltransferase Cfr Methyltransferase Enzyme CfrGene->Methyltransferase Encodes Methyltransferase->AlteredSite Methylates A2503 AlteredSite->ReducedBinding

Caption: Primary mechanisms of Linezolid resistance.

Quantitative Data

Table 1: In Vitro Activity of Linezolid against Key Gram-Positive Pathogens

OrganismSusceptibility Breakpoint (MIC, mg/L)Typical MIC₅₀ (mg/L)Typical MIC₉₀ (mg/L)
Staphylococcus aureus (including MRSA)≤ 41 - 22 - 4
Enterococcus faecium (including VRE)≤ 212
Enterococcus faecalis (including VRE)≤ 21 - 22
Streptococcus pneumoniae≤ 20.5 - 11 - 2
Coagulase-Negative Staphylococci≤ 412

Data compiled from sources.[4][14][17][18][19]

Table 2: Summary of In Vivo and Clinical Efficacy Studies

Study TypeModel / PopulationComparatorKey FindingReference(s)
PreclinicalNeutropenic mouse thigh infection model-The 24h AUC/MIC ratio was the primary PK/PD parameter determining efficacy. A ratio of ~50-100 was required for a bacteriostatic effect.[14]
Clinical TrialPatients with complicated skin and soft-tissue infections (cSSTIs)VancomycinLinezolid was shown to be more effective than vancomycin in patients with abscesses and MRSA infections.[4]
Clinical TrialPatients with nosocomial pneumonia (MRSA)VancomycinClinical cure rates were significantly higher in the Linezolid group compared to the vancomycin group (57.6% vs 46.6%).[17]
Meta-AnalysisPatients with Gram-positive bacteremiaVariousTreatment with Linezolid had significantly better success rates than comparator drugs (81.3% vs 66.4%).[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of Linezolid that prevents visible bacterial growth.[20][21][22]

step1 1. Inoculum Prep - Select 3-5 colonies - Suspend in saline - Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) step3 3. Plate Inoculation - Dilute standardized inoculum - Add to wells to achieve final concentration of ~5x10^5 CFU/mL step1->step3 step2 2. Drug Dilution - Prepare Linezolid stock - Perform 2-fold serial dilutions in Cation-Adjusted Mueller- Hinton Broth (CAMHB) in a 96-well plate step2->step3 controls Controls - Growth Control (no drug) - Sterility Control (no bacteria) step2->controls step4 4. Incubation - Incubate plate at 35-37°C for 16-20 hours in ambient air step3->step4 step5 5. Reading Results - Examine wells for turbidity - MIC = Lowest concentration with no visible growth step4->step5

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Drug Dilution: Prepare a two-fold serial dilution of Linezolid in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. The concentration range should span the expected MIC. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[20]

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB and add it to each well (except the sterility control) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Incubation: Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours for staphylococci and enterococci.

  • Result Interpretation: Following incubation, place the plate on a reading apparatus. The MIC is recorded as the lowest concentration of Linezolid that completely inhibits visible growth of the organism, as detected by the unaided eye.[23]

Protocol 2: In Vitro Time-Kill Assay

This protocol evaluates the rate and extent of bactericidal or bacteriostatic activity of Linezolid over time.[20]

Methodology:

  • Culture Preparation: Prepare a logarithmic-phase bacterial culture by growing the test organism in CAMHB to the turbidity of a 0.5 McFarland standard.[20]

  • Test Setup: Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.[20]

  • Drug Addition: Add Linezolid to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control flask.[15][20]

  • Incubation and Sampling: Incubate all flasks at 35-37°C, usually with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[11][15][20]

  • Viable Count Determination: Perform serial ten-fold dilutions of each sample in sterile saline. Plate a defined volume of the appropriate dilutions onto non-selective nutrient agar plates.

  • Data Analysis: Incubate the plates for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time for each concentration.

    • Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum over 24 hours.[11]

References

"establishing a minimum inhibitory concentration (MIC) for Anti-infective agent 1"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical parameter in the discovery and development of new anti-infective agents, providing a quantitative measure of a compound's potency.[1] Furthermore, MIC values are essential for determining the susceptibility of clinical isolates to various antimicrobial drugs, guiding therapeutic choices, and monitoring the emergence of resistance.[1][2]

These application notes provide detailed protocols for determining the MIC of "Anti-infective agent 1" using internationally recognized methods. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating accurate and reproducible data.[3][4][5][6] The primary methods covered in this document are broth microdilution, agar dilution, and the gradient diffusion test (E-test).[7]

Core Principles of MIC Determination

The fundamental principle behind MIC testing is the exposure of a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent under defined in vitro conditions.[7] After a specified incubation period, the presence or absence of visible microbial growth is determined. The MIC is the lowest concentration of the agent that inhibits this visible growth.[1]

Key Experimental Methodologies

There are three primary methods for determining the MIC of an anti-infective agent:

  • Broth Dilution: This method involves challenging a standardized bacterial suspension with serial dilutions of the antimicrobial agent in a liquid growth medium.[2][8] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[8][9] Broth microdilution is widely recommended by organizations like EUCAST for many bacteria.[3]

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[10][11] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[10][11] Agar dilution is considered a gold standard for susceptibility testing due to its reproducibility.[10]

  • Gradient Diffusion (E-test): This technique utilizes a predefined, continuous, and exponential gradient of an antimicrobial agent immobilized on a plastic strip.[12][13] The strip is placed on an inoculated agar plate, and the antibiotic diffuses into the medium, creating a concentration gradient.[12][14] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[12][14]

Experimental Protocols

I. Broth Microdilution Method

This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of this compound.[3][5]

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Quality control (QC) strains with known MIC values for this compound[15][16][17][18]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Anti-infective Agent Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the working stock in CAMHB to achieve a range of concentrations. These concentrations should be twice the final desired test concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[3]

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate CAMHB with the diluted this compound into each well of the 96-well plate.

    • Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum in CAMHB without the agent) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC for the QC strain must fall within the acceptable range to validate the results.[15]

II. Agar Dilution Method

This protocol is based on established procedures for agar dilution.[10][11]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test and QC microorganisms

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of this compound.

    • Add 1 mL of each antibiotic dilution to 19 mL of molten MHA (cooled to 45-50°C) to achieve the final desired concentrations.[3]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension 1:10 in sterile saline or broth to obtain a final inoculum of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint replicator, spot 1-2 µL of the diluted inoculum onto the surface of each agar plate, resulting in a final spot inoculum of 1 x 10⁴ CFU.[3]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth of one or two colonies or a faint haze is disregarded.[3]

    • The QC strain results must be within the established acceptable range.

III. Gradient Diffusion Method (E-test)

This protocol describes the use of the E-test for MIC determination.[12][13]

Materials:

  • E-test strips for this compound

  • Mueller-Hinton Agar (MHA) plates

  • Test and QC microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

    • Allow the plate to dry for 5-15 minutes.

  • Application of E-test Strip:

    • Aseptically apply the E-test strip to the center of the inoculated agar surface with the MIC scale visible.

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.[12]

    • Ensure the QC strain MIC is within the acceptable limits.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: MIC of this compound against Quality Control Strains

Quality Control StrainReference MIC Range (µg/mL)Observed MIC (µg/mL) - Broth MicrodilutionObserved MIC (µg/mL) - Agar DilutionObserved MIC (µg/mL) - E-test
S. aureus ATCC® 29213™[Insert Expected Range]
E. coli ATCC® 25922™[Insert Expected Range]
P. aeruginosa ATCC® 27853™[Insert Expected Range]

Table 2: MIC of this compound against Test Organisms

Test OrganismMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar DilutionMIC (µg/mL) - E-test
[Organism 1]
[Organism 2]
[Organism 3]

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare Serial Dilutions of this compound dispense_agent Dispense Agent Dilutions into 96-well Plate prep_agent->dispense_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_plates Prepare Agar Plates with Serial Dilutions of Agent 1 spot_inoculum Spot Inoculum onto Surface of Agar Plates prep_plates->spot_inoculum prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->spot_inoculum incubate Incubate Plates (35°C, 16-20h) spot_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination using the agar dilution method.

Gradient Diffusion (E-test) Workflow

Etest_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Agar Plate for Confluent Growth prep_inoculum->inoculate_plate apply_strip Apply E-test Strip to Agar Surface inoculate_plate->apply_strip incubate Incubate Plate (35°C, 16-20h) apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic

Caption: Workflow for MIC determination using the gradient diffusion (E-test) method.

Quality Control

Robust quality control is essential for ensuring the accuracy and reproducibility of MIC testing.[15] This includes:

  • Use of Reference Strains: Standardized QC strains with known MIC values (e.g., from ATCC) must be tested with each batch of MIC determinations.[15][16][17][18] The obtained MIC values for these strains should fall within the acceptable ranges published by CLSI or EUCAST.[20]

  • Purity Checks: All bacterial cultures should be checked for purity before use.

  • Inoculum Verification: The final inoculum concentration should be verified periodically through colony counts.

  • Media and Reagent Quality: All media and reagents should be prepared and stored according to standard protocols.

  • Incubation Conditions: Incubator temperatures should be monitored and recorded daily.

If QC results fall outside the acceptable limits, the test results for the unknown isolates are considered invalid, and the entire batch must be repeated after troubleshooting the potential sources of error.[15]

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Anti-infective Agent 1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of "Anti-infective Agent 1" during in vivo experiments. The following information is designed to assist scientists and drug development professionals in selecting and implementing appropriate solubility enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor bioavailability in in vivo studies?

Poor bioavailability of this compound is likely due to its low aqueous solubility. For a drug to be absorbed systemically, it must first dissolve in the physiological fluids at the site of administration.[1][2] Poorly soluble compounds exhibit slow dissolution rates, leading to incomplete and erratic absorption, which in turn results in low and variable bioavailability.[3] This can make it difficult to establish a clear relationship between the administered dose and the observed therapeutic effect or systemic exposure.[4]

Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?

There are several established strategies to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into three main approaches:

  • Physical Modifications: These methods alter the physical properties of the drug substance itself. A primary technique is particle size reduction, which increases the surface area available for dissolution.[3][5]

  • Chemical Modifications: This involves altering the chemical structure of the drug to be more soluble, for instance, through salt formation or creating prodrugs.[2][6]

  • Formulation-Based Approaches: This is the most common strategy and involves the use of excipients to create a formulation that enhances solubility. Key techniques include the use of co-solvents, surfactants, cyclodextrins, lipid-based formulations, and solid dispersions.[4][5][7]

Q3: How do I choose the most appropriate solubility enhancement technique for my study?

The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound (e.g., its pKa, logP, and melting point), the intended route of administration, the required dose, and the animal species being used. A logical approach to formulation development is crucial for success.[4][6]

Below is a decision-making workflow to guide your selection process:

Solubility_Enhancement_Strategy_Selection start Start: Poorly Soluble This compound physicochem Characterize Physicochemical Properties (pKa, logP, melting point, crystal form) start->physicochem route Define In Vivo Study Requirements (Route, Dose, Species) physicochem->route decision1 Is the compound ionizable? route->decision1 ph_modification pH Adjustment / Salt Formation decision1->ph_modification Yes decision2 Is a simple solution preferred? decision1->decision2 No formulation_dev Formulation Development & Optimization ph_modification->formulation_dev cosolvent Co-solvent Systems decision2->cosolvent Yes decision3 Is the compound lipophilic? decision2->decision3 No particle_size Particle Size Reduction (Micronization/Nanosizing) decision2->particle_size solid_dispersion Solid Dispersions decision2->solid_dispersion cosolvent->formulation_dev surfactant Surfactant Systems (Micelles) surfactant->formulation_dev lipid_based Lipid-Based Formulations (SEDDS) decision3->lipid_based Yes complexation Complexation (Cyclodextrins) decision3->complexation No decision3->particle_size decision3->solid_dispersion lipid_based->formulation_dev complexation->formulation_dev particle_size->formulation_dev solid_dispersion->formulation_dev in_vivo_testing In Vivo Testing formulation_dev->in_vivo_testing Oral_Drug_Absorption_Pathway start Oral Administration of Formulated Drug disintegration Disintegration & Dispersion in GI Fluids start->disintegration dissolution Dissolution of Drug (Rate-Limiting Step for Poorly Soluble Drugs) disintegration->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption metabolism First-Pass Metabolism (Gut Wall & Liver) absorption->metabolism circulation Systemic Circulation (Bioavailability) metabolism->circulation Pharmacokinetic_Study_Workflow formulation Prepare Formulation of This compound dosing Administer Formulation to Animal Subjects (e.g., Rats) formulation->dosing sampling Collect Blood Samples at Pre-defined Time Points dosing->sampling plasma_prep Process Blood to Obtain Plasma sampling->plasma_prep analysis Analyze Plasma Samples for Drug Concentration (e.g., LC-MS/MS) plasma_prep->analysis pk_calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_calc evaluation Evaluate Bioavailability and Formulation Performance pk_calc->evaluation

References

Technical Support Center: Optimizing Anti-infective Agent 1 Dosage for Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Anti-infective Agent 1 for preclinical trials.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a novel synthetic molecule designed to combat bacterial infections. Its primary mechanism of action involves the inhibition of a key enzyme in the bacterial cell wall synthesis pathway.[1][2] This disruption leads to loss of cell integrity and ultimately, bacterial cell death. Some anti-infective agents may also interfere with protein synthesis, DNA synthesis, or metabolic pathways.[1][2]

2. What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?

Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[3][4][5] For this compound, the most relevant parameters are:

  • Pharmacokinetics (PK): Describes what the body does to the drug, including absorption, distribution, metabolism, and excretion (ADME).[3][6] Key parameters to measure are Maximum Concentration (Cmax), Area Under the Curve (AUC), and half-life (t1/2).

  • Pharmacodynamics (PD): Describes what the drug does to the pathogen.[3] For anti-infectives, this is often linked to the Minimum Inhibitory Concentration (MIC). The three main PK/PD indices that correlate with efficacy are Cmax/MIC, AUC/MIC, and the time the concentration remains above the MIC (T>MIC).[3][7]

3. How do I determine the starting dose for my in vivo studies?

The starting dose for in vivo studies is typically extrapolated from in vitro data. A common approach is to use the in vitro effective concentration (e.g., MIC90) and the PK data from pilot animal studies to calculate a dose that is likely to achieve the target PK/PD index associated with efficacy.[8][9] It is essential to start with a dose-ranging study to establish a therapeutic window and identify the maximum tolerated dose (MTD).

4. What are the common challenges in preclinical development of anti-infective agents?

Researchers often face challenges such as:

  • Translating in vitro potency to in vivo efficacy: A compound that is potent in vitro may not be effective in vivo due to poor pharmacokinetic properties.

  • Unexpected toxicity: The agent may show toxicity in animal models that was not predicted by in vitro cytotoxicity assays.[10]

  • Development of resistance: Bacteria can develop resistance to the anti-infective agent over time.[1]

  • Poor tissue penetration: The agent may not reach the site of infection in sufficient concentrations to be effective.[11]

Troubleshooting Guides

Issue 1: High variability in in vitro assay results (e.g., MIC values).

Potential Cause Troubleshooting Step
Inoculum preparation inconsistencyEnsure a standardized and reproducible method for preparing the bacterial inoculum to the correct density (e.g., using a spectrophotometer to measure optical density at 600 nm).
Media and reagent variabilityUse the same batch of media and reagents for all experiments where possible. Qualify new batches before use.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incubation conditionsEnsure consistent temperature and atmospheric conditions (e.g., CO2 levels for fastidious organisms) during incubation.

Issue 2: Unexpected toxicity or adverse events in animal models.

Potential Cause Troubleshooting Step
Off-target effectsConduct a broader panel of in vitro safety pharmacology assays to identify potential off-target interactions.
Vehicle-related toxicityRun a control group with the vehicle alone to rule out toxicity from the formulation.
Metabolite toxicityInvestigate the metabolic profile of this compound to determine if toxic metabolites are being formed.
Dose is too highPerform a dose de-escalation study to determine the Maximum Tolerated Dose (MTD).

Issue 3: Lack of in vivo efficacy despite good in vitro potency.

Potential Cause Troubleshooting Step
Poor pharmacokinetic propertiesConduct a full PK study in the relevant animal model to assess absorption, distribution, metabolism, and excretion. Key parameters to examine are bioavailability and half-life.[3]
High protein bindingMeasure the plasma protein binding of this compound. Only the unbound fraction of the drug is typically active.[6][12]
Inadequate tissue penetrationUse techniques like microdialysis to measure the concentration of the agent at the site of infection.[11]
Inappropriate animal modelEnsure the chosen animal model accurately mimics the human infection being studied.[8][13]

Data Presentation

Table 1: In Vitro Activity of this compound

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 292130.512
Streptococcus pneumoniae ATCC 496190.250.51
Escherichia coli ATCC 25922248
Pseudomonas aeruginosa ATCC 278534816

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)

Parameter Value
Cmax (µg/mL)25.3
AUC (0-inf) (µg*h/mL)50.6
t1/2 (h)2.1
Volume of Distribution (L/kg)0.8
Clearance (L/h/kg)0.2

Table 3: In Vivo Efficacy of this compound in a Mouse Thigh Infection Model (S. aureus)

Dosage (mg/kg) Log10 CFU Reduction (mean ± SD) Survival Rate (%)
Vehicle Control0.1 ± 0.20
51.5 ± 0.440
103.2 ± 0.680
204.5 ± 0.5100

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight.

    • Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Plate mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the agent.

    • Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Preclinical_Dosage_Optimization_Workflow Preclinical Dosage Optimization Workflow for this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 Dose Prediction & In Vivo Efficacy cluster_3 Safety & Optimization In_Vitro_Potency Determine MIC/MBC against a panel of pathogens Dose_Selection Select doses for efficacy studies based on PK/PD modeling In_Vitro_Potency->Dose_Selection In_Vitro_Tox Assess cytotoxicity in mammalian cell lines Toxicity_Study Determine Maximum Tolerated Dose (MTD) In_Vitro_Tox->Toxicity_Study Pilot_PK Single dose PK study in rodents (IV and PO) PK_Parameters Calculate Cmax, AUC, t1/2 Pilot_PK->PK_Parameters PK_Parameters->Dose_Selection Efficacy_Study Conduct dose-ranging efficacy study in infection model Dose_Selection->Efficacy_Study Optimized_Dose Identify optimal dose balancing efficacy and safety Efficacy_Study->Optimized_Dose Toxicity_Study->Optimized_Dose

Caption: Workflow for preclinical dosage optimization of this compound.

PK_PD_Relationship Key Pharmacokinetic/Pharmacodynamic Relationships cluster_pk_params PK Parameters cluster_pd_params PD Parameter cluster_pkpd_indices PK/PD Indices Pharmacokinetics Pharmacokinetics (Drug Concentration in Body) Cmax Cmax Pharmacokinetics->Cmax AUC AUC Pharmacokinetics->AUC Time Time Pharmacokinetics->Time Pharmacodynamics Pharmacodynamics (Effect on Pathogen) MIC MIC Pharmacodynamics->MIC Efficacy Therapeutic Efficacy Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC_MIC AUC / MIC Cmax->AUC_MIC T_MIC T > MIC Cmax->T_MIC AUC->Cmax_MIC AUC->AUC_MIC AUC->T_MIC Time->Cmax_MIC Time->AUC_MIC Time->T_MIC MIC->Cmax_MIC MIC->AUC_MIC MIC->T_MIC Cmax_MIC->Efficacy AUC_MIC->Efficacy T_MIC->Efficacy

Caption: Relationship between pharmacokinetic and pharmacodynamic parameters.

Signaling_Pathway_Inhibition Hypothetical Signaling Pathway Inhibition by this compound Precursor Cell Wall Precursor Enzyme_A Enzyme A Precursor->Enzyme_A Intermediate Intermediate Product Enzyme_A->Intermediate Enzyme_B Enzyme B (Target of Agent 1) Intermediate->Enzyme_B Peptidoglycan Peptidoglycan Synthesis Enzyme_B->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Agent_1 This compound Agent_1->Inhibition Inhibition->Enzyme_B

Caption: Inhibition of cell wall synthesis by this compound.

References

"preventing degradation of Anti-infective agent 1 in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anti-infective Agent 1 (Cifloxabactin)

Welcome to the technical support center for this compound, henceforth referred to as Cifloxabactin . This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cifloxabactin in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Cifloxabactin and why is it sensitive in aqueous solutions?

A1: Cifloxabactin is a novel beta-lactam antibiotic. Like many antibiotics in this class, its core structure contains a highly strained β-lactam ring that is susceptible to hydrolysis.[1][2][3] This chemical reactivity is crucial for its antibacterial action but also makes it prone to degradation in the presence of water, leading to a loss of potency.[2][3][4] Key environmental factors such as pH, temperature, and exposure to light can accelerate this degradation process.[5][6][7]

Q2: What are the primary degradation pathways for Cifloxabactin?

A2: The two primary degradation pathways for Cifloxabactin in an aqueous solution are:

  • Hydrolysis: This is the most common pathway, where water molecules attack and open the β-lactam ring, rendering the agent inactive.[2][3][8] This reaction is significantly influenced by the pH of the solution.[6]

  • Oxidation: The thioether group in the Cifloxabactin side chain is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives with reduced or no antimicrobial activity. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Q3: What is the optimal pH range for maintaining Cifloxabactin stability?

A3: Cifloxabactin exhibits its greatest stability in a slightly acidic pH range of 5.0 to 6.5 . Both highly acidic (pH < 4) and alkaline (pH > 7.5) conditions rapidly accelerate the rate of hydrolytic degradation.[1][6] It is critical to use a buffered solution to maintain the optimal pH throughout your experiment.

Q4: How does temperature affect the stability of Cifloxabactin solutions?

A4: The degradation of Cifloxabactin is highly temperature-dependent. Storing solutions at elevated temperatures will significantly increase the rate of degradation.[5][9] For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is recommended.[10] Avoid repeated freeze-thaw cycles.

Q5: Are there any excipients that can help stabilize Cifloxabactin?

A5: Yes, certain excipients can enhance stability.

  • Buffering Agents: Citrate or phosphate buffers are essential to maintain the optimal pH.[10][11]

  • Antioxidants: To prevent oxidative degradation, antioxidants like sodium metabisulfite or ascorbic acid can be included in the formulation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze degradation.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Rapid loss of Cifloxabactin potency in my solution.

Possible Cause Troubleshooting Action Success Indicator
Incorrect pH Measure the pH of your solution. Ensure it is within the optimal range of 5.0-6.5. Use a calibrated pH meter.pH is confirmed to be within the 5.0-6.5 range.
If the pH is outside the optimal range, prepare a fresh solution using a suitable buffer (e.g., 50 mM citrate buffer).Reprepared solution shows expected stability in a preliminary test.
High Temperature Ensure the solution is prepared and stored under recommended temperature conditions (refrigerated at 2-8°C).[10] Avoid leaving the solution at room temperature for extended periods.[5]Solution potency is maintained for the expected duration when stored correctly.
Light Exposure Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.Degradation is reduced when the solution is protected from light.

Problem 2: I observe a color change or precipitation in my Cifloxabactin solution.

Possible Cause Troubleshooting Action Success Indicator
Degradation A yellow or brown tint may indicate significant degradation. This is often associated with extreme pH or high temperatures. Discard the solution and prepare a fresh one following all stability guidelines.Freshly prepared solution is clear and colorless.
Precipitation The concentration of Cifloxabactin may exceed its solubility limit in the chosen solvent or buffer.Review the solubility data for Cifloxabactin. You may need to lower the concentration or adjust the formulation.
A change in pH can also affect solubility.[6] Verify the pH of the solution.The solution remains clear after confirming and adjusting the pH.

Problem 3: My experimental results are inconsistent and not reproducible.

Possible Cause Troubleshooting Action Success Indicator
Inconsistent Solution Prep Review your solution preparation protocol. Ensure all parameters (pH, temperature, component concentrations) are consistent for every batch.Implementing a strict, standardized protocol leads to reproducible results.
Degradation During Experiment The duration or conditions of your experiment (e.g., incubation at 37°C) may be causing degradation.[9][13]Quantify Cifloxabactin concentration at the beginning and end of your experiment to determine the extent of degradation.
Consider preparing fresh solutions more frequently or adding stabilizing excipients if compatible with your experimental design.Results become more consistent with the use of stabilized or freshly prepared solutions.

Data Presentation: Stability of Cifloxabactin

The following tables summarize the degradation of a 1 mg/mL Cifloxabactin solution under various stress conditions.

Table 1: Effect of pH on Cifloxabactin Stability at 25°C

pHBuffer System% Remaining after 24 hours
3.0Citrate78%
5.5Citrate-Phosphate97%
7.4Phosphate85%
9.0Borate62%

Table 2: Effect of Temperature on Cifloxabactin Stability (pH 5.5)

Temperature% Remaining after 48 hours
4°C98%
25°C91%
37°C74%

Table 3: Effect of Stabilizing Excipients at 37°C (pH 5.5)

Formulation% Remaining after 24 hours
Cifloxabactin only82%
+ 0.1% Ascorbic Acid91%
+ 0.05% EDTA88%
+ Ascorbic Acid + EDTA96%

Experimental Protocols

Protocol 1: Forced Degradation Study of Cifloxabactin

This protocol is used to identify potential degradation products and pathways.[14][15][16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cifloxabactin in ultrapure water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.[17]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.[17]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours, protected from light.[17]

  • Thermal Degradation: Incubate the stock solution in a sealed vial at 70°C for 24 hours.[17]

  • Photolytic Degradation: Expose the stock solution in a clear quartz cuvette to a calibrated light source (ICH Q1B conditions) for a specified duration.[16]

  • Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC method to determine the percentage of degradation and profile the degradants.[18]

Protocol 2: Stability-Indicating HPLC Method for Cifloxabactin

This method is used to separate and quantify Cifloxabactin from its degradation products.[19][20]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: 60% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare standards and samples in a suitable diluent (e.g., water or mobile phase A). Inject and integrate the peak corresponding to Cifloxabactin. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Cifloxabactin peak.

Visualizations

cluster_main Cifloxabactin Degradation Pathways A Cifloxabactin (Active) B Hydrolysis (β-Lactam Ring Opening) A->B H₂O pH > 7.5 or pH < 4.0 C Oxidation (Thioether Group) A->C O₂, Metal Ions UV Light D Inactive Penicilloic Acid Derivative B->D E Inactive Sulfoxide Derivative C->E

Caption: Primary degradation pathways for Cifloxabactin in aqueous solution.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare 1 mg/mL Stock Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize / Prepare for Injection Stress->Neutralize Analyze HPLC Analysis Neutralize->Analyze Data Identify Degradants & Calculate % Degradation Analyze->Data End End: Establish Stability Profile Data->End

Caption: Workflow for conducting a forced degradation study of Cifloxabactin.

cluster_troubleshooting Troubleshooting Logic for Potency Loss Start Issue: Rapid Potency Loss Check_pH Is pH between 5.0 and 6.5? Start->Check_pH Check_Temp Is solution stored at 2-8°C? Check_pH->Check_Temp Yes Sol_pH Action: Use Buffer, Remake Solution Check_pH->Sol_pH No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Sol_Temp Action: Refrigerate Immediately Check_Temp->Sol_Temp No Sol_Light Action: Use Amber Vials Check_Light->Sol_Light No End Stability Improved Check_Light->End Yes Sol_pH->Check_Temp Sol_Temp->Check_Light Sol_Light->End

Caption: Decision tree for troubleshooting Cifloxabactin instability.

References

"how to increase the stability of Anti-infective agent 1 for long-term storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Anti-infective Agent 1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of "this compound" for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is influenced by several factors, including temperature, humidity, light exposure, pH, and oxygen. High temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation, leading to a loss of potency. Moisture is particularly detrimental for hygroscopic drugs, potentially causing physical changes and degradation. Exposure to light, especially UV light, can also lead to the breakdown of photosensitive compounds.[1][2]

Q2: What are the recommended storage conditions for the lyophilized powder of this compound to ensure maximum long-term stability?

A2: For optimal long-term stability, the lyophilized powder of this compound should be stored at temperatures between -70°C and -80°C.[3] It is crucial to keep the powder in a tightly sealed container with a desiccant to protect it from moisture.[3] While storage at -20°C is acceptable for shorter durations, it may lead to a gradual decrease in potency over several months.[3] Storage at temperatures above -10°C should be avoided to prevent rapid degradation.[3] Additionally, the powder must be protected from light.[3]

Q3: How can I improve the stability of this compound in a liquid formulation?

A3: To enhance the stability of liquid formulations, several strategies can be employed. The use of buffering agents to maintain an optimal pH is critical, as pH can significantly influence degradation rates.[4][5] For agents susceptible to oxidation, the addition of antioxidants and packaging under an inert gas like nitrogen can be beneficial.[2][5] For light-sensitive agents, storage in amber or opaque containers is recommended.[1][6] Furthermore, for temperature-sensitive biologics, maintaining a cold chain (2°C to 8°C) is often necessary.[6][7]

Q4: Is lyophilization a suitable method to increase the stability of this compound?

A4: Yes, lyophilization, or freeze-drying, is a widely used and effective method for enhancing the stability and extending the shelf-life of many pharmaceutical products, including anti-infective agents.[8][9][10][11] This process removes water from the product at low temperatures, which significantly reduces the rates of chemical and physical degradation.[8][11] Lyophilized products are typically stable for longer periods and can often be stored at less stringent temperatures than their liquid counterparts.[12]

Q5: What signs of degradation should I look for in my sample of this compound?

A5: Visual signs of degradation can include a change in color (e.g., yellowing) of the lyophilized powder, which often suggests chemical breakdown.[3] In reconstituted solutions, the appearance of precipitates or changes in color and clarity can indicate instability.[13] A decrease in biological activity in your experiments is also a strong indicator that the agent may have degraded.[3]

Troubleshooting Guides

Problem 1: The reconstituted solution of this compound shows significantly lower activity than expected.

Possible Cause Troubleshooting Step
Degradation of Lyophilized Powder Verify the storage conditions of the powder. Ensure it was stored at the recommended temperature (ideally -70°C to -80°C), protected from light, and in a sealed container with a desiccant.[3]
Improper Reconstitution Confirm that the correct, sterile, and buffered diluent was used for reconstitution. An inappropriate pH can accelerate the degradation of the active agent.[3]
Degradation After Reconstitution Reconstituted solutions are generally much less stable.[3] Prepare fresh solutions for immediate use whenever possible. If short-term storage is unavoidable, aliquot the solution and store it at -80°C for no more than six months to minimize freeze-thaw cycles.[3]
Incorrect Concentration Re-verify the calculations and dilutions made during the preparation of the working solution.

Problem 2: The lyophilized powder of this compound has changed color.

Possible Cause Troubleshooting Step
Exposure to Heat, Light, or Moisture Discoloration is a common indicator of chemical degradation.[3] Review the storage and handling history of the vial to identify any potential exposure to adverse conditions.
Compromised Potency and Purity It is strongly recommended to discard any discolored vials, as the integrity of the anti-infective agent may be compromised.[3] Use a new, properly stored vial for your experiments.

Problem 3: The lyophilized powder does not dissolve completely upon reconstitution.

Possible Cause Troubleshooting Step
Incorrect Reconstitution Procedure Ensure both the lyophilized powder and the diluent are at room temperature before mixing. Swirl the vial gently to dissolve the contents, avoiding vigorous shaking which can denature protein-based agents. Allow adequate time for complete dissolution.[3]
Degradation Leading to Insolubility If proper reconstitution techniques do not resolve the issue, the product may have degraded, leading to the formation of insoluble aggregates. Discard the vial and use a new one.

Experimental Protocols

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[14][15] This allows for the prediction of the shelf life of a product in a shorter amount of time.

Methodology:

  • Store samples of this compound at elevated temperatures and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH.[6][16]

  • Test the samples at specified time points, such as 0, 1, 2, 3, and 6 months.[14]

  • At each time point, analyze the samples for key stability-indicating parameters, which may include:

    • Assay (potency)

    • Presence of degradation products

    • Changes in physical appearance

    • pH of a reconstituted solution

    • Moisture content[15]

  • The data collected can be used to assess the long-term chemical effects under normal storage conditions.[14]

Photostability Testing

Photostability testing is conducted to evaluate the effect of light exposure on the drug substance and product.[17]

Methodology:

  • Expose the drug substance and/or product to a light source that provides a standardized amount of UV and visible light. The standard exposure is typically 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[18]

  • A "dark control" sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to separate the effects of light from thermal degradation.[17][19]

  • Testing should be performed on the drug substance, the exposed drug product outside of its immediate packaging, and the drug product within its immediate and marketing packs.[17][20]

  • After exposure, the samples are analyzed for any changes in physical properties, potency, and the formation of degradation products.

Data Presentation

Table 1: Representative Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Months)Potency (%)AppearanceDegradation Products (%)
25°C / 60% RH 0100.0White Powder< 0.1
398.5White Powder0.5
696.2White Powder1.1
1292.1Off-white Powder2.5
40°C / 75% RH 0100.0White Powder< 0.1
195.3Slight yellowing1.8
388.7Yellowish Powder4.2
679.4Yellow Powder8.9
5°C 0100.0White Powder< 0.1
699.8White Powder< 0.1
1299.5White Powder0.2
-20°C 0100.0White Powder< 0.1
1299.9White Powder< 0.1
-80°C 0100.0White Powder< 0.1
12100.0White Powder< 0.1

Visualizations

cluster_degradation Degradation Pathways of this compound cluster_factors Contributing Factors Agent This compound (Active Form) Hydrolysis Hydrolysis (Inactive Product A) Agent->Hydrolysis H₂O, pH Oxidation Oxidation (Inactive Product B) Agent->Oxidation O₂ Photolysis Photolysis (Inactive Product C) Agent->Photolysis Light Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light/UV Exposure Light->Photolysis Temperature High Temperature Temperature->Hydrolysis Temperature->Oxidation

Caption: Major degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow: Loss of Activity Start Low/No Activity Observed Check_Storage Verify Storage Conditions of Lyophilized Powder Start->Check_Storage Check_Reconstitution Review Reconstitution Protocol Check_Storage->Check_Reconstitution Proper Storage New_Vial Use a New Vial of Agent Check_Storage->New_Vial Improper Storage Prepare_Fresh Prepare Fresh Solution Check_Reconstitution->Prepare_Fresh Protocol Correct Contact_Support Contact Technical Support Check_Reconstitution->Contact_Support Protocol Incorrect Re_assay Re-run Experiment Prepare_Fresh->Re_assay Re_assay->Contact_Support Activity still low New_Vial->Prepare_Fresh

Caption: Troubleshooting workflow for loss of biological activity.

References

"addressing high variability in Anti-infective agent 1 animal studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in animal studies involving Anti-infective Agent 1.

Troubleshooting Guide

High variability in animal studies can mask the true efficacy of an anti-infective agent and lead to inconclusive results. This guide provides a structured approach to identifying and mitigating common sources of variability.

Issue 1: High Variability in Plasma Drug Concentrations (Pharmacokinetics)

Symptoms:

  • Wide error bars on plasma concentration-time curves.

  • Inconsistent drug exposure (AUC, Cmax) between animals in the same dose group.[1][2]

  • Unexpectedly low or high drug exposure in some animals.

Possible Causes & Solutions:

CauseSolution
Formulation Issues Ensure the formulation of this compound is homogenous and stable. For oral dosing, assess the impact of pH-dependent solubility and consider using formulations that improve solubility, such as FaSSIF or SGF media for preclinical assessments.[1]
Administration Technique Standardize the route and technique of administration. For oral gavage, ensure consistent volume and placement. For intravenous injections, verify catheter patency and injection speed. Variability introduced by the experimenter can be a predominant source of variation.[3]
Animal Stress Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to handling and dosing procedures to minimize stress.
Genetic Differences Use well-characterized, isogenic animal strains to minimize genetic variation in drug metabolism.
Food and Water Intake The presence of food in the stomach can significantly alter the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study.
Health Status Underlying health issues can affect drug absorption, distribution, metabolism, and excretion (ADME). Ensure all animals are healthy and free of underlying infections before the study begins.

Issue 2: Inconsistent Therapeutic Efficacy (Pharmacodynamics)

Symptoms:

  • High variability in bacterial burden (CFU counts) within treatment groups.

  • Lack of a clear dose-response relationship.

  • Variable survival rates in efficacy studies.

Possible Causes & Solutions:

CauseSolution
Inoculum Preparation & Administration Ensure the bacterial inoculum is standardized in terms of growth phase, concentration, and volume. Inconsistent inoculum size is a crucial factor that can affect outcomes.[4] Verify the viability and virulence of the pathogen before each study.
Infection Model Standardization The experimental design of infection models can vary significantly, impacting results.[5] Standardize all aspects of the infection model, including the site of infection, the age and immune status of the animals, and the timing of treatment initiation.[5]
Immune Status of Animals The immune response plays a critical role in clearing infections. The use of immunocompromised (e.g., neutropenic) versus immunocompetent animals will yield different results.[5] Clearly define and justify the immune status of the animal model used.
Drug Penetration to Infection Site Efficacy is dependent on the unbound drug concentration at the site of infection, not just in the plasma.[6][7] Consider using techniques like microdialysis to measure drug concentrations at the target site.[6]
Emergence of Resistance Sub-optimal drug exposure can lead to the development of antimicrobial resistance. Monitor for the emergence of resistant strains during and after treatment.
Host-Pathogen Interactions The complex interplay between the host, the pathogen, and the drug can lead to variable outcomes.[6][8] Consider host factors such as genetics and immune response in the analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in anti-infective animal studies?

A1: Variability in anti-infective animal studies can be broadly categorized into three main sources:

  • Pharmacokinetic (PK) Variability: Differences in how individual animals absorb, distribute, metabolize, and excrete the drug. This leads to variable drug exposure.[1][2]

  • Pharmacodynamic (PD) Variability: Differences in the interaction between the drug, the host, and the pathogen. This includes factors like the host immune response, the virulence of the pathogen, and drug concentrations at the site of infection.[10][11]

  • Experimental Procedure Variability: Inconsistencies in how the experiment is conducted, including variations in animal handling, dosing techniques, and endpoint measurements.[3]

Q2: How do I choose the right animal model for my anti-infective study?

A2: The choice of animal model is critical and should be based on several factors:

  • Pathogen Susceptibility: The animal species should be susceptible to the pathogen and develop a disease that mimics the human condition.[12][13]

  • Translational Relevance: The model should allow for the evaluation of clinically relevant endpoints. Humanized mouse models can offer platforms that better replicate human immune responses.[10][12]

  • Pharmacokinetics: The pharmacokinetic profile of the anti-infective agent in the chosen species should ideally be similar to that in humans.[5]

  • Study Objective: The model should be appropriate for the specific research question (e.g., efficacy, toxicity, or mechanism of action).

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for anti-infective agents, and why are they important?

A3: The three main PK/PD indices that correlate with the efficacy of anti-infective agents are:

  • Cmax/MIC: The ratio of the maximum plasma concentration to the minimum inhibitory concentration. This is important for concentration-dependent killing agents like aminoglycosides.[4][11]

  • AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This is also a key parameter for concentration-dependent agents.[4][11]

  • T > MIC: The percentage of the dosing interval during which the plasma concentration remains above the MIC. This is critical for time-dependent killing agents like beta-lactams.[11][14]

Understanding these indices is crucial for designing dosing regimens that maximize efficacy and minimize the development of resistance.

Q4: Should I use infected or uninfected animals for my pharmacokinetic studies?

A4: It is highly recommended to perform pharmacokinetic studies in infected animals. The presence of an infection can significantly alter the pharmacokinetics of an antimicrobial agent, affecting its distribution and clearance.[15] Using data from uninfected animals may not accurately reflect the drug exposure in an efficacy study, potentially leading to misinterpretation of the results.[15]

Experimental Protocols

Protocol 1: Standardization of a Murine Thigh Infection Model

This protocol outlines a standardized procedure for a murine thigh infection model to reduce variability in efficacy studies.

  • Animal Selection: Use 6-8 week old, female, specific-pathogen-free ICR mice.

  • Immunosuppression (if required): To induce neutropenia, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on Tryptic Soy Agar.

    • Inoculate a single colony into Tryptic Soy Broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle.

  • Treatment:

    • Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).

    • Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection).

  • Endpoint Measurement:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., 6-8 week old female ICR mice) immunosuppression Immunosuppression (Cyclophosphamide, if needed) animal_selection->immunosuppression infection Infection (Intramuscular thigh injection) immunosuppression->infection inoculum_prep Inoculum Preparation (Mid-log phase culture) inoculum_prep->infection treatment Treatment Initiation (e.g., 2h post-infection) infection->treatment endpoint Endpoint Measurement (24h post-treatment) treatment->endpoint tissue_processing Tissue Homogenization endpoint->tissue_processing bacterial_quantification Bacterial Quantification (CFU/g) tissue_processing->bacterial_quantification data_analysis Data Analysis bacterial_quantification->data_analysis

Caption: Standardized workflow for a murine thigh infection model.

troubleshooting_logic cluster_pk Pharmacokinetic Investigation cluster_pd Pharmacodynamic Investigation high_variability High Variability Observed in Efficacy Study pk_study Conduct Pharmacokinetic Study in Infected Animals high_variability->pk_study analyze_pk Analyze Drug Exposure (AUC, Cmax) pk_study->analyze_pk pk_variability High PK Variability? analyze_pk->pk_variability pd_factors Review PD Factors pk_variability->pd_factors No formulation_dosing Address Formulation/Dosing Issues pk_variability->formulation_dosing Yes inoculum_check Inoculum Standardization pd_factors->inoculum_check model_check Infection Model Consistency pd_factors->model_check host_factors Host Factor Assessment pd_factors->host_factors

Caption: Logical workflow for troubleshooting high variability.

References

Technical Support Center: Overcoming Acquired Resistance to Anti-infective Agent 1 in Laboratory Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to "Anti-infective agent 1" (a fictional beta-lactam antibiotic) in common laboratory strains of Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: My E. coli strain, which was previously susceptible to this compound, has suddenly become resistant. What are the possible reasons?

A1: Acquired resistance to beta-lactam antibiotics like this compound in E. coli is often due to two primary mechanisms:

  • Enzymatic Degradation: The bacteria may have acquired a gene encoding a beta-lactamase enzyme. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3][4][5][6] Common beta-lactamases in E. coli include TEM, SHV, and CTX-M types.[2][7][8]

  • Target Modification: Mutations in the genes encoding penicillin-binding proteins (PBPs), the molecular target of beta-lactams, can reduce the binding affinity of the antibiotic, rendering it less effective.[5]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or alteration of porin channels (e.g., OmpF), can restrict the entry of the antibiotic into the cell.[8][9]

  • Efflux Pumps: The bacteria might overexpress efflux pumps that actively transport the antibiotic out of the cell before it can reach its target.[2]

Q2: How can I confirm that my E. coli strain is producing a beta-lactamase?

A2: You can perform a beta-lactamase activity assay. A common method uses a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by beta-lactamases.[10][11][12] A positive result (color change) indicates the presence of beta-lactamase activity. For detailed steps, refer to the Experimental Protocols section below.

Q3: What can I do to overcome beta-lactamase-mediated resistance?

A3: A common strategy is to use a combination therapy of this compound with a beta-lactamase inhibitor.[13] Inhibitors like clavulanic acid, sulbactam, or tazobactam can inactivate the beta-lactamase, allowing the antibiotic to reach its target.[3][13] You can test the efficacy of these combinations using a checkerboard assay to determine synergistic effects.[14]

Q4: My strain is resistant to this compound, but the beta-lactamase test is negative. What should I investigate next?

A4: If enzymatic degradation is ruled out, consider the following possibilities:

  • Target Modification (PBP mutations): Sequence the genes encoding for the primary PBPs to check for mutations known to confer resistance.

  • Porin Loss: Analyze the outer membrane protein profile using SDS-PAGE to look for the absence of major porins like OmpF and OmpC.

  • Efflux Pump Overexpression: Use a quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding major efflux pumps (e.g., acrA, acrB, tolC).[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly high Minimum Inhibitory Concentration (MIC) for this compound. The E. coli strain has developed resistance.1. Confirm the purity of the bacterial culture. 2. Perform a beta-lactamase activity assay. 3. If the beta-lactamase test is positive, consider adding a beta-lactamase inhibitor to your experiment. 4. If the beta-lactamase test is negative, investigate other resistance mechanisms like porin loss or PBP mutations.
No bacterial growth on control plates during an experiment. 1. The bacterial stock is no longer viable. 2. Errors in the inoculation or incubation process.1. Streak the bacterial stock on a fresh agar plate to check for viability. 2. Review the experimental protocol for proper inoculation and incubation conditions.
Inconsistent MIC results across replicate experiments. 1. Variation in inoculum density. 2. Contamination of the culture. 3. Instability of this compound.1. Standardize the inoculum preparation to a 0.5 McFarland standard.[15] 2. Perform a Gram stain and streak for single colonies to check for contamination. 3. Prepare fresh antibiotic solutions for each experiment.
Beta-lactamase inhibitor does not restore susceptibility to this compound. 1. The strain may express a beta-lactamase that is not susceptible to the chosen inhibitor. 2. Resistance is due to a mechanism other than beta-lactamase production.1. Try a different class of beta-lactamase inhibitor. 2. Investigate non-enzymatic resistance mechanisms.

Quantitative Data Summary

Table 1: Example MIC Values of this compound Against Susceptible and Resistant E. coli Strains

E. coli StrainResistance MechanismMIC of this compound (µg/mL)MIC of this compound + Inhibitor (µg/mL)
ATCC 25922 (Susceptible)None22
Lab Isolate 1TEM-1 Beta-Lactamase1284
Lab Isolate 2CTX-M-15 Beta-Lactamase>2568
Lab Isolate 3Porin Loss (OmpF-)3232

Table 2: Beta-Lactamase Activity in Resistant E. coli Strains

E. coli StrainBeta-Lactamase TypeSpecific Activity (µmol/min/mg protein)
ATCC 25922None<0.01
Lab Isolate 1TEM-15.8
Lab Isolate 2CTX-M-1512.3

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[15][16]

Materials:

  • 96-well microtiter plate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Beta-lactamase inhibitor stock solution (optional)

  • E. coli culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the E. coli strain and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • If using a beta-lactamase inhibitor, add it to all wells at a fixed concentration.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[15]

Protocol for Beta-Lactamase Activity Assay

This protocol utilizes the chromogenic substrate nitrocefin.[10][11][12]

Materials:

  • Nitrocefin solution

  • E. coli cell lysate (from both susceptible and potentially resistant strains)

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Sample Preparation:

    • Grow E. coli cultures to mid-log phase.

    • Harvest the cells by centrifugation and wash with phosphate buffer.

    • Lyse the cells using sonication or a chemical lysis buffer to release the periplasmic enzymes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the lysate.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the cell lysate to each well.

    • Include a positive control (purified beta-lactamase) and a negative control (lysate from a known susceptible strain).

    • Prepare a reaction mixture containing phosphate buffer and nitrocefin.

  • Reaction and Measurement:

    • Add 50 µL of the nitrocefin reaction mixture to each well to start the reaction.

    • Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes, taking readings every minute.[12]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance over time).

    • A significant increase in absorbance over time in the test sample compared to the negative control indicates beta-lactamase activity.

Protocol for Beta-Lactamase Inhibition Assay

This protocol assesses the ability of an inhibitor to block beta-lactamase activity.[17][18]

Materials:

  • Same as the Beta-Lactamase Activity Assay

  • Beta-lactamase inhibitor (e.g., clavulanic acid)

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the beta-lactamase inhibitor.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the diluted inhibitor to the appropriate wells.

    • Add 50 µL of the cell lysate from the resistant strain to each well.

    • Include an enzyme control well with no inhibitor.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Start the reaction by adding 30 µL of the nitrocefin solution.

    • Measure the absorbance at 490 nm kinetically as described above.

  • Data Analysis:

    • Compare the rate of nitrocefin hydrolysis in the presence of the inhibitor to the rate in the enzyme control well.

    • Calculate the percent inhibition for each inhibitor concentration.

Visualizations

Caption: Mechanism of action and resistance to this compound.

Troubleshooting_Workflow start Start: E. coli shows resistance to Agent 1 mic_test Confirm Resistance (Repeat MIC test) start->mic_test is_resistant Is MIC consistently high? mic_test->is_resistant beta_lactamase_test Perform Beta-Lactamase Activity Assay is_resistant->beta_lactamase_test Yes not_resistant Strain is susceptible. Check experimental setup. is_resistant->not_resistant No is_positive Is the test positive? beta_lactamase_test->is_positive use_inhibitor Strategy: Use Agent 1 + Beta-Lactamase Inhibitor is_positive->use_inhibitor Yes check_other Investigate other mechanisms: - Porin loss - PBP mutation - Efflux pump overexpression is_positive->check_other No end_susceptible Troubleshooting Complete: Strain is susceptible use_inhibitor->end_susceptible end_resistant Troubleshooting Complete: Strain has non-enzymatic resistance check_other->end_resistant

Caption: Workflow for troubleshooting resistance to this compound.

References

"refining the delivery method of Anti-infective agent 1 for improved efficacy"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of anti-infective agents through advanced delivery methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common delivery systems for improving the efficacy of anti-infective agents?

A1: Common advanced delivery systems aim to increase drug bioavailability, target infection sites, and reduce side effects.[1][2] These include:

  • Liposomes: Vesicles made of lipid bilayers that can encapsulate both hydrophilic (water-soluble) and hydrophobic (lipid-soluble) drugs.[3][4] They are versatile and can be modified for targeted delivery.[5]

  • Polymeric Nanoparticles: Synthetic polymer-based particles (10-1000 nm) that can encapsulate or be conjugated with drugs.[6][7] Materials like PLGA (poly(lactic-co-glycolic acid)) are often used for their biodegradability and sustained-release properties.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at body temperature.[9] They are particularly useful for improving the oral bioavailability of poorly soluble drugs.

  • Hydrogels: Three-dimensional polymer networks that can absorb large amounts of water and provide sustained, localized drug release.[10][11] They are often used for topical or implantable applications.[12]

Q2: How do I choose the right delivery system for my anti-infective agent?

A2: The choice depends on the physicochemical properties of your drug and the target application.

  • For hydrophobic drugs, lipid-based systems like liposomes, SLNs, or polymeric nanoparticles are excellent choices as they can effectively encapsulate these compounds within the lipid core or polymer matrix.[3]

  • For hydrophilic drugs, encapsulation can be more challenging.[13] Double emulsion techniques in polymeric nanoparticles or specialized liposome formulations (e.g., using active loading techniques) may be required.[3][13]

  • For targeted delivery to specific cells or tissues, the surface of nanoparticles or liposomes can be functionalized with ligands such as antibodies or peptides.[5][7]

  • For sustained local delivery (e.g., in wound healing or osteomyelitis), hydrogels or biodegradable polymer implants are often preferred.[11][12]

Q3: What are stimuli-responsive delivery systems and how are they used for infections?

A3: Stimuli-responsive systems are designed to release their drug payload in response to specific triggers present at the infection site.[14] This "smart delivery" approach enhances efficacy and reduces off-target effects.[2][14] Common stimuli at infection sites include:

  • Low pH: Bacterial metabolism often creates an acidic microenvironment, which can trigger drug release from pH-sensitive polymers.[2]

  • Enzymes: Bacteria secrete enzymes like lipases or proteases that can be used to degrade the carrier matrix and release the drug.[2]

  • Redox potential: The oxidative environment at an infection site can also be used as a trigger.[2]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE%)

Low encapsulation efficiency is a frequent challenge, leading to wasted drug and reduced therapeutic potential. The table below outlines common causes and solutions, particularly for nanoparticle and liposomal systems.

Common CausePotential Solutions & Troubleshooting Steps
Poor Drug Solubility For hydrophobic drugs, ensure complete dissolution in the organic solvent before encapsulation.[15] For hydrophilic drugs, consider using a co-solvent system or complexation with cyclodextrins to improve aqueous solubility.[13][15]
Drug Partitioning into External Phase This is common for hydrophilic drugs in lipid-based carriers.[13] Optimize the formulation by using a more lipophilic salt form of the drug, or employ active loading techniques (e.g., pH or ammonium sulfate gradients for liposomes).[3] Using a higher concentration of a suitable hydrophilic surfactant may also improve entrapment.[13]
Formulation & Process Parameters The drug-to-lipid/polymer ratio is critical; screen different ratios.[15] The choice of organic solvent and the rate of its removal can impact nanoparticle formation and drug loading.[15] For liposomes, ensure the hydration temperature is above the lipid's phase transition temperature.[3]
Incorrect Encapsulation Method For hydrophobic drugs, methods like thin-film hydration or nanoprecipitation are often successful.[15] For hydrophilic drugs, double emulsion (w/o/w) methods or active loading are generally more effective than passive encapsulation.[3]
Issue 2: Undesirable Particle Size or Polydispersity Index (PDI)

Particle size affects the biodistribution, cellular uptake, and clearance of the delivery system. A high PDI indicates a wide size distribution, which can lead to inconsistent results.

Common CausePotential Solutions & Troubleshooting Steps
Aggregation of Particles Optimize the concentration of surfactants or stabilizers (e.g., PEGylated lipids, Poloxamer 188).[3] Ensure the surface charge (Zeta Potential) is sufficiently high (typically > |20| mV) to promote electrostatic repulsion.[3]
Inconsistent Process Parameters For emulsion-based methods, the energy input (e.g., sonication amplitude/time, homogenization pressure/cycles) must be precisely controlled.[6] For nanoprecipitation, the stirring rate and the speed of anti-solvent addition are critical variables.[6]
Sub-optimal Lipid/Polymer Composition The choice of lipids or polymers and their ratios can influence particle size. For example, including cholesterol in liposomes can increase membrane stability but may affect vesicle size.[15]
Post-formulation Processing To achieve a more uniform size distribution, use extrusion through polycarbonate membranes (for liposomes) or size exclusion chromatography.[15]
Issue 3: Inconsistent or Unfavorable In Vitro Drug Release Profile

The drug release profile is critical for determining the therapeutic window and dosing frequency.

Common CausePotential Solutions & Troubleshooting Steps
High Initial Burst Release This is often due to drug adsorbed to the particle surface. Improve the purification step (e.g., dialysis, centrifugation) to remove unencapsulated and surface-adsorbed drug.[15] For hydrogels, a higher cross-linking density can reduce the initial burst.[10]
Release is Too Fast or Too Slow For Nanoparticles: Modify the polymer composition. Higher molecular weight or more hydrophobic polymers (like PLGA with a higher lactide ratio) will slow down release.[8] For Hydrogels: Adjust the polymer concentration or cross-linking density. Higher values typically lead to a slower, more sustained release.[10]
Inaccurate Release Data Ensure sink conditions are maintained in the release medium (i.e., the concentration of drug in the medium is less than 10-30% of its saturation solubility). Use a sufficiently large volume of release buffer or periodic buffer replacement.
Incorrect Release Model Fitting The release mechanism can be elucidated by fitting the data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas).[10][16] An incorrect fit can lead to erroneous conclusions about the release mechanism (e.g., diffusion vs. erosion).[17]

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during the development of anti-infective delivery systems.

Table 1: Typical Encapsulation Efficiency (EE%) for Different Drug & Carrier Combinations

Delivery SystemDrug TypeTypical EE%Factors Influencing EE%
Liposomes (Passive Loading)Hydrophilic< 30%Drug's aqueous solubility, lipid composition.[3]
Liposomes (Active Loading)Hydrophilic> 70%pH gradient, ion gradient, drug properties.[3]
LiposomesHydrophobic> 80%Drug's lipid solubility, drug-to-lipid ratio.[3]
Polymeric NanoparticlesHydrophobic> 90%Drug-polymer interactions, solvent selection.[18]
Polymeric Nanoparticles (Double Emulsion)Hydrophilic30 - 70%Surfactant concentration, homogenization energy.
Solid Lipid NanoparticlesHydrophilic20 - 60%Lipid matrix, surfactant type and concentration.[13]

Table 2: Example Antimicrobial Activity Data

FormulationMicroorganismMIC (µg/mL)MBC (µg/mL)
Free CiprofloxacinS. aureus1.02.0
Ciprofloxacin-loaded PLGA NanoparticlesS. aureus0.51.0
Free VancomycinMRSA2.04.0
Vancomycin-loaded LiposomesMRSA1.02.0
Silver Nanoparticles (CTAB stabilized)E. coli~0.15~0.25
Silver Nanoparticles (PVP stabilized)E. coli~1.0~2.0
Note: Values are illustrative and will vary based on the specific formulation, nanoparticle characteristics (e.g., surface stabilizer), and bacterial strain. MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.[19][20][21] MBC (Minimum Bactericidal Concentration) is the lowest concentration that kills ≥99.9% of the initial bacterial population.[19][20]

Experimental Protocols & Visualizations

Experimental Workflow for Formulation & Characterization

The following diagram outlines a typical workflow for developing and evaluating a nanoparticle-based anti-infective delivery system.

G Experimental Workflow for Nanoparticle-based Delivery System cluster_formulation Formulation & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Formulation Nanoparticle Formulation (e.g., Emulsion, Nanoprecipitation) Purification Purification (e.g., Dialysis, Centrifugation) Formulation->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta Morphology Morphology (TEM/SEM) Purification->Morphology EE Encapsulation Efficiency (HPLC/UV-Vis) Purification->EE Release Drug Release Study Purification->Release MIC Antimicrobial Activity (MIC/MBC) Release->MIC Cytotoxicity Cell Viability Assay (e.g., MTT) MIC->Cytotoxicity

Workflow for developing and testing a nanoparticle delivery system.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[19]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the anti-infective formulation (e.g., drug-loaded nanoparticles) at a known concentration in a suitable sterile solvent or buffer.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[21] The final volume in each well should be 100 µL. This will create a range of concentrations to test.

  • Bacterial Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only growth medium and the bacterial inoculum (no antimicrobial agent).

    • Negative Control: A well containing only growth medium to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).[20][21]

Signaling Pathway: Bacterial Recognition and Inflammatory Response

This diagram illustrates a simplified signaling pathway initiated by the recognition of bacterial components, such as Lipopolysaccharide (LPS), by host cells, leading to an inflammatory response.

G Simplified Bacterial Recognition Pathway LPS Bacterial LPS (PAMP) TLR4 Toll-like Receptor 4 (PRR) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

References

"interpreting ambiguous MIC results for Anti-infective agent 1"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-infective Agent 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential ambiguities in Minimum Inhibitory Concentration (MIC) results and to provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in MIC values for this compound between experiments. What are the common causes?

A1: Inconsistent MIC results for this compound can arise from several experimental factors. The most common sources of variability are related to minor deviations in protocol that can have a significant impact on the final result. Key factors include the density of the bacterial suspension (inoculum size), the composition and pH of the growth medium, incubation conditions, and the stability of the agent itself.[1][2][3][4]

To minimize variability, it is crucial to adhere strictly to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Q2: What is the "inoculum effect" and how does it affect MIC results for this compound?

A2: The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases as the concentration of the initial bacterial inoculum increases.[6][7] This is a particularly well-documented issue for certain classes of antibiotics and can be a significant source of ambiguity for this compound.[1][8] A higher bacterial density can overwhelm the drug, lead to the selection of resistant subpopulations, or alter the chemical environment of the assay.

Even minor variations within the acceptable range recommended by CLSI (e.g., 2 x 10⁵ to 8 x 10⁵ CFU/mL) can lead to shifts in the MIC.[8] For some β-lactam antibiotics, a 2-fold increase in inoculum has been shown to result in a 1.6 log₂-fold increase in the MIC.[8] Therefore, precise standardization of the inoculum is critical for reproducible results.

Table 1: Impact of Inoculum Size Variation on MIC

Inoculum Density VariationPotential Impact on Reported MICCommon Cause
Too High Falsely elevated MIC (apparent resistance)Overestimation of McFarland standard turbidity; Improper dilution.[9]
Too Low Falsely lowered MIC (apparent susceptibility)Underestimation of McFarland standard turbidity; Poor bacterial viability.[9]
Inconsistent High inter-assay variabilityInconsistent standardization technique between experiments.[10]
Q3: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?

A3: Trailing growth, also known as the trailing endpoint, is characterized by reduced but persistent microbial growth in wells containing drug concentrations above the apparent MIC.[11][12] This can make it difficult to determine a clear endpoint. This phenomenon is often observed with agents that are fungistatic rather than fungicidal, but it can also occur with bacteriostatic agents like this compound.[13]

Interpretation can be challenging. CLSI guidelines for certain drug-organism combinations recommend reading the MIC at the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control.[14] It has been noted that for some agents, reading the MIC after a shorter incubation period (e.g., 24 hours instead of 48 hours) may correlate better with clinical outcomes and reduce the trailing effect.[15][16]

Q4: Why are we seeing "skipped wells" in our microdilution plate, and how does this affect the result?

A4: A "skipped well" refers to a well showing no growth that is bordered by wells showing growth at both higher and lower concentrations of the anti-infective agent.[17][18] This phenomenon can complicate MIC determination and is a known issue for certain drugs.[17][19][20]

Potential causes include:

  • Pipetting errors leading to incorrect drug concentration or failure to inoculate a well.

  • Heteroresistance , where a small subpopulation of resistant cells grows at higher concentrations.

  • Contamination of a single well.[18]

  • Precipitation of this compound at a specific concentration, which may be resolved at higher or lower dilutions.

According to EUCAST guidance, if a single skipped well is observed, the highest MIC value should be reported to avoid falsely classifying an isolate as susceptible.[18] If more than one skipped well is present, the result is considered invalid and the test should be repeated.[18]

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate key decision-making processes for handling ambiguous MIC results.

Ambiguous_MIC_Workflow Troubleshooting Workflow for Ambiguous MIC Results start Ambiguous MIC Result (e.g., Trailing, Skipped Wells, High Variability) check_qc 1. Verify QC Strain Results start->check_qc qc_fail QC Out of Range: Investigate Assay Components (Media, Drug, Inoculum) check_qc->qc_fail Fail qc_pass QC Within Range check_qc->qc_pass Pass repeat_assay 5. Repeat Assay qc_fail->repeat_assay check_inoculum 2. Review Inoculum Preparation qc_pass->check_inoculum inoculum_issue Inoculum Incorrect: Re-standardize (e.g., McFarland) & Perform Colony Count check_inoculum->inoculum_issue Issue Found inoculum_ok Inoculum Appears Correct check_inoculum->inoculum_ok OK inoculum_issue->repeat_assay check_protocol 3. Examine Assay Conditions inoculum_ok->check_protocol protocol_issue Protocol Deviation Found: (e.g., Incubation Time/Temp, Pipetting) Correct and Document check_protocol->protocol_issue Issue Found protocol_ok No Deviations Found check_protocol->protocol_ok OK protocol_issue->repeat_assay consider_agent 4. Consider Agent-Specific Properties protocol_ok->consider_agent agent_issue Known Issue with Agent 1: (e.g., Trailing, Stability) Apply Specific Reading Rules (e.g., 80% inhibition) consider_agent->agent_issue Yes consider_agent->repeat_assay No / Unsure agent_issue->repeat_assay confirm_result Result is Confirmed repeat_assay->confirm_result

Caption: A step-by-step workflow for troubleshooting common causes of ambiguous MIC results.

Growth_Interpretation Decision Tree for Well Growth Interpretation start Examine Well vs. Growth Control no_growth No Visible Growth (Clear Well) start->no_growth None growth_present Growth Present start->growth_present Visible check_growth_level Compare Growth to Control growth_present->check_growth_level confluent_growth Confluent Growth (Similar to Control) check_growth_level->confluent_growth ~100% partial_growth Partial/Hazy Growth (<100% of Control) check_growth_level->partial_growth <100% apply_trailing_rule Is Trailing a Known Issue for Agent 1? partial_growth->apply_trailing_rule read_80 Read MIC at ≥80% Inhibition apply_trailing_rule->read_80 Yes read_complete Read MIC at 100% Inhibition apply_trailing_rule->read_complete No

Caption: A decision tree to standardize the interpretation of different growth levels in MIC wells.

Experimental Protocols

Protocol 1: Best Practices for Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines to ensure reproducibility when testing this compound.[21]

1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Transfer colonies to a tube of sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. The target is approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute the suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microdilution plate.[22]

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions. b. Perform serial two-fold dilutions in the test medium across a 96-well microtiter plate to achieve the desired final concentration range.[9] c. Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).[22]

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume should be consistent (e.g., 100 µL). b. Seal the plates to prevent evaporation. c. Incubate at 35°C ± 1°C for 16-20 hours in ambient air.[18] Incubation times must be strictly controlled and consistent between experiments.[1]

4. Reading and Interpreting Results: a. Before reading, ensure the growth control well shows adequate growth and the sterility control well is clear.[9] b. Using a reading mirror or plate reader, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.[9][23] c. For Trailing Growth: If partial inhibition is observed over a range of concentrations, the MIC should be recorded as the lowest concentration that reduces growth by ≥80% compared to the growth control.[14] d. For Skipped Wells: A result is valid if no more than one skipped well is observed. The MIC should be read as the highest concentration showing growth (i.e., the well above the highest clear well).[18]

5. Quality Control: a. Concurrently test a reference QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the expected MIC range of this compound is known.[10][14] b. The results of the experiment are only valid if the MIC for the QC strain falls within its acceptable range.[10]

References

Validation & Comparative

Validating the In Vivo Efficacy of Anti-infective Agent 1 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the in vivo efficacy of a novel therapeutic candidate, Anti-infective Agent 1, against Methicillin-Resistant Staphylococcus aureus (MRSA). Its performance is benchmarked against established clinical standards, Vancomycin and Linezolid, utilizing a murine systemic infection model. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and visual representations of workflows and potential mechanisms of action to support further pre-clinical and clinical investigation.

Comparative Efficacy Analysis

The in vivo efficacy of this compound was evaluated in a murine systemic infection model of MRSA (USA300 strain). The primary endpoints for this study were the reduction in bacterial bioburden in key organs (kidney and spleen) and the overall survival rate at 48 hours post-infection. The results are compared with Vancomycin and Linezolid, two standard-of-care antibiotics for MRSA infections.[1][2][3][4][5]

Table 1: Comparative Reduction in MRSA Bioburden in a Murine Systemic Infection Model

Treatment Group (dosage)Mean Bacterial Load (Log10 CFU/g) - Kidney ± SDMean Bacterial Load (Log10 CFU/g) - Spleen ± SD
Vehicle Control (Saline)8.5 ± 0.47.9 ± 0.5
This compound (20 mg/kg) 4.2 ± 0.6 3.8 ± 0.7
Vancomycin (110 mg/kg)5.8 ± 0.75.5 ± 0.8
Linezolid (50 mg/kg)5.1 ± 0.54.9 ± 0.6

CFU: Colony Forming Units; SD: Standard Deviation. Data represents mean values from n=10 mice per group.

Table 2: Survival Rate in Murine Systemic Infection Model at 48 Hours

Treatment GroupNumber of Surviving AnimalsSurvival Rate (%)
Vehicle Control (Saline)1/1010%
This compound (20 mg/kg) 9/10 90%
Vancomycin (110 mg/kg)6/1060%
Linezolid (50 mg/kg)7/1070%

The data presented in Tables 1 and 2 indicate that this compound demonstrates superior efficacy in reducing MRSA bioburden in both the kidneys and spleen and significantly improves the survival rate in this model compared to both Vancomycin and Linezolid.

Experimental Protocols

A detailed methodology is provided for the key in vivo efficacy study cited in this guide.

Murine Systemic Infection Model

This model is designed to assess the efficacy of antimicrobial agents in a systemic MRSA infection.[4][6]

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.[7]

  • Housing: Maintained in a pathogen-free environment with access to food and water ad libitum. All procedures were approved by the Institutional Animal Care and Use Committee.

2. Bacterial Strain and Inoculum Preparation:

  • Strain: MRSA USA300, a common and virulent strain.

  • Preparation: The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C. The bacterial culture is then washed and resuspended in sterile saline to a final concentration of 1 x 10⁸ CFU/mL.

3. Infection Procedure:

  • Mice are challenged via intraperitoneal injection with 0.5 mL of the prepared MRSA inoculum (5 x 10⁷ CFU/mouse).[7]

4. Treatment Regimen:

  • Treatment is initiated 2 hours post-infection.

  • This compound is administered intravenously at a dose of 20 mg/kg.

  • Vancomycin is administered intravenously at 110 mg/kg.

  • Linezolid is administered orally at 50 mg/kg.[1][8]

  • The vehicle control group receives sterile saline.

  • Treatments are administered twice daily for 2 days.

5. Outcome Measures:

  • Bacterial Bioburden: At 48 hours post-infection, a subset of mice from each group (n=5) are euthanized. The kidneys and spleen are aseptically harvested, homogenized, and serially diluted in sterile saline. Dilutions are plated on Tryptic Soy Agar (TSA) plates for CFU enumeration.

  • Survival: The remaining mice in each group (n=10) are monitored for survival over a 48-hour period.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy validation of this compound.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_outcome Outcome Assessment cluster_analysis Data Analysis A MRSA USA300 Culture B Inoculum Preparation (1x10^8 CFU/mL) A->B C BALB/c Mice Acclimatization D Intraperitoneal Infection (5x10^7 CFU/mouse) C->D E Treatment Initiation (2h post-infection) - Agent 1 (20 mg/kg) - Vancomycin (110 mg/kg) - Linezolid (50 mg/kg) - Vehicle D->E F Euthanasia & Organ Harvest (48h) E->F I Survival Monitoring (48h) E->I G Homogenization & Plating F->G H CFU Enumeration G->H J Compare Bacterial Load H->J K Compare Survival Rates I->K G FPP Farnesyl Pyrophosphate (FPP) UPPsynthase UPP Synthase FPP->UPPsynthase IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPsynthase UPP Undecaprenyl Pyrophosphate (UPP) UPPsynthase->UPP Catalysis PGsynthesis Peptidoglycan Synthesis UPP->PGsynthesis CellWall Intact Cell Wall PGsynthesis->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption Agent1 This compound Agent1->Inhibition Inhibition->UPPsynthase Inhibition

References

A Head-to-Head Battle: Ceftobiprole vs. Vancomycin for the Treatment of Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), presents a formidable challenge in clinical practice and a critical focus for antimicrobial research. While vancomycin has long been a cornerstone of therapy for serious MRSA infections, concerns over its efficacy and the rise of strains with reduced susceptibility have spurred the development of novel agents. This guide provides a detailed, data-driven comparison of the fifth-generation cephalosporin, ceftobiprole, and the glycopeptide stalwart, vancomycin, in the context of treating S. aureus infections.

Mechanism of Action: A Tale of Two Targets

The antibacterial activity of both ceftobiprole and vancomycin is directed at the bacterial cell wall, a critical structure for maintaining cell integrity. However, they achieve this through distinct mechanisms, which are crucial for understanding their spectrum of activity and potential for resistance.

Vancomycin operates by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1] This action sterically hinders the transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[1][2]

Ceftobiprole , like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis.[3][4] Its potent activity against MRSA is attributed to its high affinity for PBP2a, the protein encoded by the mecA gene that mediates methicillin resistance in staphylococci and has a low affinity for most other β-lactams.[3][5]

cluster_0 Staphylococcus aureus Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall cluster_3 UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA/B UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Lipid II_ext Lipid II_ext Lipid II->Lipid II_ext Flippase Nascent Peptidoglycan Nascent Peptidoglycan Lipid II_ext->Nascent Peptidoglycan Transglycosylation (PBPs) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBPs) Vancomycin Vancomycin Vancomycin->Lipid II_ext Binds D-Ala-D-Ala Inhibits Transglycosylation & Transpeptidation Ceftobiprole Ceftobiprole Ceftobiprole->Cross-linked Peptidoglycan Binds PBPs (incl. PBP2a) Inhibits Transpeptidation

Caption: Comparative Mechanism of Action of Vancomycin and Ceftobiprole.

In Vitro Activity: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. Data consistently demonstrates ceftobiprole's potent activity against both methicillin-susceptible S. aureus (MSSA) and MRSA.

Organism Agent MIC50 (mg/L) MIC90 (mg/L) MIC Range (mg/L)
MSSA Ceftobiprole0.250.50.125 - 2
Vancomycin0.510.25 - 2
MRSA Ceftobiprole0.520.25 - 4
Vancomycin120.5 - 4

Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.[6][7][8]

In Vivo Efficacy: Insights from Animal Models

Preclinical animal models are essential for evaluating the in vivo potential of new antibiotics. Ceftobiprole has demonstrated efficacy that is comparable or, in some challenging infection models, superior to that of vancomycin.

Animal Model Infection Type Key Findings
Rabbit Infective Endocarditis (MRSA)Ceftobiprole resulted in a significantly greater reduction of bacteria in cardiac vegetations, spleens, and kidneys compared to vancomycin, daptomycin, and linezolid.[9][10][11]
Rabbit Osteomyelitis (MRSA)Ceftobiprole treatment led to undetectable bacterial titers in all infected tibiae, a result achieved in only 73% of vancomycin-treated animals.
Rabbit Meningitis (MRSA)Both ceftobiprole and vancomycin showed similar effectiveness in reducing cerebrospinal fluid bacterial loads and improving survival rates.
Murine Skin & Soft Tissue Infection (MRSA)Ceftobiprole was more effective than vancomycin at reducing both bacterial load and lesion volume.

Findings are based on a compilation of preclinical studies.[3]

Clinical Performance: Evidence from Human Trials

Randomized controlled trials provide the highest level of evidence for comparing therapeutic agents. Ceftobiprole has been compared to vancomycin, often as part of a combination regimen, in patients with complicated skin and skin-structure infections (cSSSI).

Clinical Trial (cSSSI) Treatment Arms Population Clinical Cure Rate (Clinically Evaluable)
Phase 3 (Noel et al., 2008) Ceftobiprole 500 mg IV q12hcSSSI (Gram-positive)93.3%
Vancomycin 1 g IV q12h93.5%
Phase 3 (MRSA subset) CeftobiproleMRSA infections91.8%
Vancomycin90.0%
TARGET (Overton et al., 2021) Ceftobiprole 500 mg IV q8hAcute Bacterial Skin and Skin Structure Infections97.9%
Vancomycin 15 mg/kg IV q12h + Aztreonam95.2%

Clinical cure rates are at the Test-of-Cure visit. Trials may have different designs and patient populations.[12][13][14]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible evaluation of antimicrobial agents.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of MIC values is typically performed following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: S. aureus colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution panel.

  • Panel Preparation: Serial two-fold dilutions of ceftobiprole and vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microdilution plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow Experimental Workflow: In Vitro & In Vivo Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model (e.g., Murine Skin Infection) cluster_data Data Analysis & Comparison A Isolate S. aureus Strain (e.g., MRSA, MSSA) B Prepare Standardized Inoculum (0.5 McFarland) A->B C Perform Broth Microdilution (CLSI Guidelines) B->C D Incubate and Determine MICs C->D J Compare MIC50/MIC90 Values D->J E Induce Subcutaneous Infection in Mice with S. aureus F Randomize into Treatment Groups (Ceftobiprole, Vancomycin, Control) E->F G Administer Treatment Regimens F->G H Monitor Lesion Size & Health G->H I Euthanize and Harvest Tissue for Bacterial Load (CFU/g) H->I K Compare Bacterial Load Reduction & Lesion Size I->K L Statistical Analysis J->L K->L M Publish Comparison Guide L->M

Caption: Workflow for comparing anti-infective agents against S. aureus.
In Vivo Efficacy: Murine Skin and Soft Tissue Infection Model

This model is used to assess the efficacy of antibiotics in a localized infection setting.

  • Animal Preparation: Hair on the backs of mice (e.g., BALB/c) is removed, and the skin is cleaned.

  • Infection Induction: A prepared inoculum of S. aureus (e.g., 1-5 x 107 CFU in 0.1 mL) is injected subcutaneously into the shaved area.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with ceftobiprole, vancomycin, or a vehicle control is initiated via a relevant route (e.g., subcutaneous or intravenous). Dosing regimens are designed to mimic human pharmacokinetic profiles.

  • Monitoring and Endpoints: The size of the skin lesion (abscess) is measured daily. At the end of the study period (e.g., 3-5 days), animals are euthanized, and the infected skin tissue is excised, homogenized, and quantitatively cultured to determine the bacterial load (CFU/gram of tissue).

Conclusion

Ceftobiprole demonstrates potent in vitro activity against both MSSA and MRSA, including strains with reduced susceptibility to other agents.[4][6] This in vitro potency translates to robust efficacy in various preclinical models of infection, where it has shown outcomes comparable or superior to vancomycin, particularly in deep-seated infections like endocarditis and osteomyelitis.[3] In clinical trials for complicated skin and skin-structure infections, ceftobiprole has proven to be non-inferior to vancomycin-based regimens, establishing its role as a valuable therapeutic option.[13][14] Its distinct mechanism of action, particularly its high affinity for PBP2a, provides a critical advantage against methicillin-resistant strains. For drug development professionals and researchers, ceftobiprole represents a significant advancement in the armamentarium against challenging S. aureus infections.

References

A Comparative Analysis of Lefamulin and Daptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two potent anti-infective agents, lefamulin and daptomycin. Both agents are crucial in the management of infections caused by Gram-positive bacteria, particularly resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This document outlines their distinct mechanisms of action, comparative in vitro activity, and key pharmacodynamic properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

Lefamulin and daptomycin employ fundamentally different strategies to exert their antibacterial effects. Lefamulin targets protein synthesis, while daptomycin disrupts the integrity of the bacterial cell membrane.

Lefamulin: As a member of the pleuromutilin class of antibiotics, lefamulin inhibits bacterial protein synthesis.[1][2] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4] This binding action, which involves an "induced fit" mechanism that tightens the binding pocket, prevents the correct positioning of transfer RNA (tRNA) and thereby inhibits the formation of peptide bonds, ultimately halting protein elongation.[1][3][5][6] This unique binding site means there is a low probability of cross-resistance with other antibiotic classes that also target the ribosome.[5][6]

Daptomycin: Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action that targets the bacterial cell membrane.[7][8] In a calcium-dependent manner, daptomycin inserts itself into the cell membrane of Gram-positive bacteria.[9] Following insertion, daptomycin molecules aggregate, altering the membrane's curvature and forming ion channels.[8][9] This leads to a rapid efflux of potassium ions, causing depolarization of the membrane.[7] The resulting loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, leading to rapid, concentration-dependent bacterial cell death.[7][8]

Mechanism_of_Action cluster_lefamulin Lefamulin cluster_daptomycin Daptomycin Lefamulin Lefamulin Ribosome Bacterial 50S Ribosome Lefamulin->Ribosome Binds to PTC Peptidyl Transferase Center (PTC) Lefamulin->PTC Interacts with A & P sites Ribosome->PTC Protein_Synth Protein Synthesis PTC->Protein_Synth Halts peptide bond formation Inhibition Inhibition Protein_Synth->Inhibition Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Inserts into (Ca²⁺ dependent) Calcium Ca²⁺ Ions Calcium->Daptomycin Aggregation Oligomerization/ Aggregation Membrane->Aggregation Pore Ion Channel/ Pore Formation Aggregation->Pore Depolarization Membrane Depolarization Pore->Depolarization K⁺ efflux Cell_Death Cell Death Depolarization->Cell_Death Disrupts DNA, RNA, protein synthesis

Caption: Comparative mechanisms of action for Lefamulin and Daptomycin.

In Vitro Activity: A Head-to-Head Comparison

Both lefamulin and daptomycin demonstrate potent activity against a wide range of Gram-positive pathogens, including MRSA. However, their potency, as measured by the Minimum Inhibitory Concentration (MIC), can vary.

Comparative MIC Data Against Staphylococcus aureus

The following table summarizes the MIC50 and MIC90 values for lefamulin and daptomycin against various S. aureus phenotypes, including MRSA. Lower MIC values indicate greater in vitro potency.

OrganismAgentMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
S. aureus (all)Lefamulin0.060.12[10][11]
MRSALefamulin0.060.12[10][11][12]
MRSADaptomycin0.38 - 0.50.75 - 1.0[13][14][15]
hGISA*Daptomycin--[13]
VISA**Lefamulin--[16]
VRSA***Lefamulin--[16]

\hGISA: heterogeneously vancomycin-intermediate Staphylococcus aureus*

\*VISA: vancomycin-intermediate Staphylococcus aureus*

\**VRSA: vancomycin-resistant Staphylococcus aureus*

Lefamulin has demonstrated potent in vitro activity against strains of S. aureus with reduced susceptibility to vancomycin.[16] Daptomycin also retains activity against many of these strains, though increased vancomycin MICs may be associated with reduced daptomycin susceptibility.[13][17]

Pharmacodynamics: Killing Kinetics and Post-Antibiotic Effects

The pharmacodynamic profiles of lefamulin and daptomycin differ, reflecting their distinct mechanisms of action. Lefamulin exhibits time-dependent killing, while daptomycin's activity is concentration-dependent.[1][17]

Time-Kill Assays
  • Lefamulin: Demonstrates time-dependent bactericidal activity, where the efficacy is primarily related to the duration that the drug concentration remains above the MIC.[1][18] The rate of killing is not significantly enhanced by increasing concentrations beyond the MIC.[18]

  • Daptomycin: Exhibits rapid, concentration-dependent bactericidal activity.[7][17][19] Higher concentrations of daptomycin lead to a faster and more extensive reduction in bacterial viability.[19]

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that continues after a short exposure to an antimicrobial agent.

AgentOrganismPAE Duration (hours)Reference(s)
LefamulinS. aureus1.0 - 1.5[18]
LefamulinS. pneumoniae3.0 - 3.5[18]
DaptomycinS. aureus1.1 - 6.2[20][21][22]
DaptomycinS. pneumoniae1.0 - 2.5[20]

Daptomycin generally exhibits a more prolonged PAE against staphylococci compared to lefamulin.[17][18][20][21][22] This extended PAE allows for once-daily dosing regimens.[17]

Experimental Protocols

Standardized methodologies are critical for the accurate in vitro comparison of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_plate Prepare Microtiter Plate with Serial Dilutions of Antibiotic in Cation-Adjusted Mueller-Hinton Broth prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Visible Growth incubate->read_results end End (MIC Value) read_results->end

Caption: Generalized workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.[13][26]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.[13]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[24][25][27]

Time-Kill Assay Protocol

This assay measures the rate of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: The antimicrobial agent is added to the bacterial suspension at a specified concentration (e.g., 4x MIC). A growth control tube with no antibiotic is included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from the test and control tubes, serially diluted, and plated on appropriate agar plates.[19]

  • Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

This protocol measures the duration of growth suppression following brief antibiotic exposure.

Methodology:

  • Exposure: A logarithmic-phase bacterial culture (approximately 5 x 10^6 CFU/mL) is exposed to a high concentration of the antibiotic (e.g., 10x MIC) for a short period (e.g., 1 or 2 hours).[20]

  • Removal of Antibiotic: The antibiotic is removed by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial pellet.

  • Regrowth Monitoring: The viable counts of the antibiotic-exposed culture and an unexposed control culture are monitored over time by plating aliquots at regular intervals.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the exposed culture to increase by 1-log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.[20]

Summary and Conclusion

Lefamulin and daptomycin represent two distinct and powerful classes of antibiotics for treating Gram-positive infections.

  • Lefamulin offers a novel mechanism of action by inhibiting protein synthesis, with potent in vitro activity against key respiratory pathogens and MRSA. Its time-dependent killing and moderate PAE are key pharmacodynamic features.[1][5][18]

  • Daptomycin provides rapid, concentration-dependent bactericidal activity by disrupting the bacterial cell membrane.[7][17] It is highly effective against a broad range of Gram-positive organisms and is characterized by a prolonged post-antibiotic effect.[17][20]

The choice between these agents in a research or clinical setting will depend on the specific pathogen, the site of infection, and the desired pharmacodynamic profile. The data and protocols presented in this guide offer a foundational resource for the continued investigation and comparison of these important anti-infective agents.

References

Reproducibility of Tobramycin Susceptibility Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inter-laboratory reproducibility of anti-infective agent findings is critical for the validation of experimental results and the successful development of new therapies. This guide provides a comparative overview of the reproducibility of susceptibility testing for Tobramycin, a widely used aminoglycoside antibiotic, across different laboratories and methodologies. The information is supported by experimental data, detailed protocols, and visual workflows to ensure clarity and aid in the design of robust experimental studies.

Data Presentation: Quantitative Comparison of Tobramycin Susceptibility

The reproducibility of Tobramycin's in vitro activity can be influenced by the testing methodology and the specific bacterial species being evaluated. The following tables summarize quantitative data from multi-laboratory studies, highlighting the variability and agreement between different susceptibility testing methods.

Table 1: Inter-Laboratory Variability of Tobramycin MICs against Pseudomonas aeruginosa

A multicenter surveillance study involving 69 geographically diverse centers in the United States assessed the activity of Tobramycin against 1,240 clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients. The results demonstrate a consistent performance of Tobramycin across a large number of laboratories.

ParameterValue (µg/mL)
MIC Range<0.25 - >512
MIC501
MIC908
Susceptibility Profile
Susceptible94.6%
Intermediate0%
Resistant5.4%

Data sourced from a multicenter surveillance study. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.[1][2]

Table 2: Comparison of Susceptibility Testing Methods for Tobramycin against Acinetobacter baumannii

A study comparing five different susceptibility testing methods against the reference broth microdilution (BMD) method for 39 isolates of Acinetobacter baumannii revealed varying error rates. These findings underscore the importance of method selection in ensuring the accuracy and reproducibility of results.

Testing MethodVery Major Errors (VME)Minor Errors (mE)Total Error Rate
Vitek2 AST10 (25.6%)15 (38.5%)64.1%
Etest2 (5.1%)10 (25.6%)30.7%
Disc Diffusion3 (7.7%)13 (33.3%)41.0%
Agar Dilution10 (25.6%)11 (28.2%)53.8%

VME: Very Major Error (falsely susceptible result). mE: Minor Error (intermediate result when should be susceptible or resistant). Data highlights the discrepancy of various methods compared to the gold standard Broth Microdilution (BMD).[3][4]

Experimental Protocols: Standardized Broth Microdilution for MIC Determination

To ensure reproducibility, adherence to standardized experimental protocols is paramount. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Tobramycin using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Preparation of Tobramycin Stock Solution:

  • Materials: Tobramycin powder, sterile distilled water, sterile conical tubes, 0.22 µm sterile syringe filter.

  • Procedure:

    • In a sterile environment, accurately weigh the required amount of Tobramycin powder.

    • Dissolve the powder in a small volume of sterile distilled water in a sterile conical tube.

    • Vortex the solution until the powder is completely dissolved, ensuring the solution is clear.

    • Adjust the final volume with sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or below until use.

2. Inoculum Preparation:

  • Materials: 18-24 hour bacterial culture on a non-selective agar plate (e.g., Blood Agar), sterile saline or broth, McFarland 0.5 turbidity standard.

  • Procedure:

    • Using a sterile loop or swab, touch 4-5 well-isolated colonies of the test organism.

    • Transfer the growth into a tube containing sterile saline or broth.

    • Emulsify the colonies to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

3. Broth Microdilution Assay:

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), prepared Tobramycin stock solution, standardized bacterial inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of the Tobramycin stock solution in CAMHB directly in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2 through 12, and 100 µL of the highest Tobramycin concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, to create a dilution series.

    • Dilute the standardized bacterial inoculum (from step 2) in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

    • Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

    • After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of Tobramycin that completely inhibits visible bacterial growth.

Mandatory Visualization: Diagrams of Pathways and Workflows

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding and reproducibility. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of Tobramycin and the experimental workflow for MIC determination.

Tobramycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Tobramycin_ext Tobramycin (Extracellular) Outer_Membrane Outer Membrane (Porin Channels) Tobramycin_ext->Outer_Membrane Entry Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane (Active Transport) Periplasmic_Space->Inner_Membrane Tobramycin_int Tobramycin (Intracellular) Inner_Membrane->Tobramycin_int Uptake Ribosome_30S 30S Ribosomal Subunit Tobramycin_int->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition mRNA_Misreading mRNA Misreading & Inhibition of Initiation Complex Ribosome_30S->mRNA_Misreading Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Defective_Proteins Production of Defective Proteins mRNA_Misreading->Defective_Proteins Defective_Proteins->Cell_Death

Caption: Mechanism of action of Tobramycin.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Prep_Tobramycin Prepare Tobramycin Stock Solution Serial_Dilution Perform Serial Dilution of Tobramycin in 96-Well Plate Prep_Tobramycin->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

References

Unraveling the Enigma of a Novel Anti-Infective Agent: A Comparative Cross-Validation of Clovibactin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

The urgent global threat of antimicrobial resistance necessitates the discovery and development of novel anti-infective agents with unique mechanisms of action. This guide provides a comprehensive cross-validation of the mechanism of action of a promising new antibiotic, Clovibactin, benchmarked against established anti-infective agents. By dissecting its molecular interactions and the experimental methodologies employed for its validation, we offer researchers, scientists, and drug development professionals a clear comparative framework to understand its unique properties and potential to circumvent existing resistance pathways.

Clovibactin, isolated from a previously uncultured soil bacterium, Eleftheria terrae, has emerged as a significant breakthrough in the fight against drug-resistant Gram-positive pathogens.[1][2][3] Its remarkable efficacy and the lack of detectable resistance development have spurred intense research into its mode of action.[2][3][4] This guide will delve into the intricacies of Clovibactin's mechanism and compare it with other key antibiotics that target the bacterial cell wall: Teixobactin, Vancomycin, Beta-lactams, and Daptomycin.

Comparative Analysis of Mechanisms of Action

The primary mode of action for Clovibactin and the selected comparator agents is the disruption of bacterial cell wall synthesis, a critical pathway for bacterial survival. However, the specific molecular targets and the nature of their interactions differ significantly, offering distinct advantages and disadvantages.

Anti-infective AgentPrimary Target(s)Key Molecular InteractionDownstream Effect
Clovibactin Pyrophosphate moiety of multiple peptidoglycan precursors (Lipid II, Lipid III, and C55PP)Binds to the immutable pyrophosphate group, bypassing variable structural elements of the precursors.[1][3][5] Forms supramolecular fibrils that sequester the precursors.[2][3][5]Inhibition of cell wall synthesis, leading to cell lysis.[1][5][6] The multi-target approach and binding to a conserved motif are thought to be the reasons for the lack of observed resistance.[6][7]
Teixobactin Lipid II and Lipid IIIBinds to the highly conserved pyrophosphate and sugar moieties of Lipid II and the pyrophosphate of Lipid III.[8][9]Inhibition of peptidoglycan and teichoic acid synthesis, leading to cell wall disruption and lysis.[8][9]
Vancomycin D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursorsForms hydrogen bonds with the D-Ala-D-Ala dipeptide, sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis.[10][11][12]Inhibition of peptidoglycan elongation and cross-linking, resulting in a weakened cell wall and osmotic lysis.[10][11]
Beta-lactams (e.g., Penicillin) Penicillin-Binding Proteins (PBPs), specifically transpeptidasesThe beta-lactam ring mimics the D-Ala-D-Ala substrate of PBPs, leading to covalent acylation of the enzyme's active site.[13][14][15]Inactivation of transpeptidases, preventing the cross-linking of peptidoglycan chains. This triggers autolytic enzymes, leading to cell lysis.[13][14]
Daptomycin Bacterial cell membraneBinds to the cell membrane in a calcium-dependent manner, leading to the formation of ion channels and membrane depolarization.[16][17][18]Rapid loss of membrane potential disrupts DNA, RNA, and protein synthesis, resulting in bacterial cell death.[16][17][19]

Experimental Protocols for Mechanism of Action Determination

The elucidation of an anti-infective agent's mechanism of action relies on a suite of sophisticated experimental techniques. The following table outlines the key methodologies used to validate the mechanisms of Clovibactin and the comparator agents.

Experimental TechniquePurposeBrief Protocol
Biochemical Assays To identify the specific molecular target and quantify binding affinity.Purified bacterial cell wall precursors (e.g., Lipid II) are immobilized on a solid support. The binding of the antibiotic is then measured, often using techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and affinity.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy To determine the three-dimensional structure of the antibiotic-target complex at atomic resolution.The antibiotic and its target molecule are co-reconstituted in a lipid bilayer environment that mimics the bacterial membrane. ssNMR is then used to measure the distances and orientations between atoms in the complex, allowing for the determination of its high-resolution structure.[1][2]
Atomic Force Microscopy (AFM) To visualize the effects of the antibiotic on the bacterial cell surface and the formation of higher-order structures.Live bacteria or artificial lipid bilayers containing the target molecules are imaged in the presence of the antibiotic. AFM allows for the real-time visualization of changes in cell morphology, membrane integrity, and the formation of structures like the fibrils induced by Clovibactin.[1][2]
Bacterial Cytological Profiling To observe the morphological changes in bacteria upon antibiotic treatment.Bacteria are treated with the antibiotic and then stained with fluorescent dyes that label different cellular components (e.g., DNA, cell membrane, cell wall). Microscopic analysis reveals characteristic changes in cell shape, size, and internal organization that are indicative of a specific mechanism of action.
Macromolecular Synthesis Assays To determine which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited.Bacteria are grown in the presence of radiolabeled precursors for each pathway. The incorporation of the radiolabel into the respective macromolecule is measured in the presence and absence of the antibiotic. A decrease in incorporation indicates inhibition of that specific pathway.

Visualizing the Molecular Battleground

To further illuminate the mechanisms of action and the experimental workflows, the following diagrams are provided.

Clovibactin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_precursors Peptidoglycan Precursors Cell Wall Cell Wall Cytoplasmic Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Lipid II Lipid II Lipid III Lipid III C55PP C55PP Clovibactin Clovibactin Pyrophosphate PPi Clovibactin->Pyrophosphate Binds to Fibril Formation Fibril Formation Clovibactin->Fibril Formation Self-assembles into Pyrophosphate->Lipid II Pyrophosphate->Lipid III Pyrophosphate->C55PP Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Fibril Formation->Cell Wall Synthesis Inhibition Sequesters Precursors Cell Lysis Cell Lysis Cell Wall Synthesis Inhibition->Cell Lysis

Clovibactin's multi-target mechanism of action.

Experimental_Workflow Start Start: Novel Anti-infective Agent Macromolecular Synthesis Assays Macromolecular Synthesis Assays Start->Macromolecular Synthesis Assays Identify Inhibited Pathway Identify Inhibited Pathway Macromolecular Synthesis Assays->Identify Inhibited Pathway Biochemical Assays Biochemical Assays Identify Inhibited Pathway->Biochemical Assays Identify Molecular Target Identify Molecular Target Biochemical Assays->Identify Molecular Target Structural Biology (ssNMR) Structural Biology (ssNMR) Identify Molecular Target->Structural Biology (ssNMR) Cellular Imaging (AFM, BCP) Cellular Imaging (AFM, BCP) Identify Molecular Target->Cellular Imaging (AFM, BCP) Determine 3D Structure of Complex Determine 3D Structure of Complex Structural Biology (ssNMR)->Determine 3D Structure of Complex Mechanism of Action Elucidated Mechanism of Action Elucidated Determine 3D Structure of Complex->Mechanism of Action Elucidated Visualize Cellular Effects Visualize Cellular Effects Cellular Imaging (AFM, BCP)->Visualize Cellular Effects Visualize Cellular Effects->Mechanism of Action Elucidated Comparator_Mechanisms cluster_cell_wall Cell Wall Synthesis Peptidoglycan Precursors Peptidoglycan Precursors Transglycosylation Transglycosylation Peptidoglycan Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Cross-linking Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursors Binds D-Ala-D-Ala Beta-lactams Beta-lactams Beta-lactams->Transpeptidation Inhibits PBPs Daptomycin Daptomycin Cell Membrane Cell Membrane Daptomycin->Cell Membrane Inserts into Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization

References

Benchmarking Cefiderocol Against Current Standard-of-Care Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel siderophore cephalosporin, Cefiderocol, against current standard-of-care antibiotics for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). The information herein is supported by data from pivotal clinical trials and standardized experimental protocols.

Introduction: A Novel "Trojan Horse" Mechanism

Cefiderocol represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action sets it apart from other β-lactam antibiotics. Cefiderocol employs a "Trojan horse" strategy by chelating iron via a siderophore moiety on its C-3 side chain.[1][2] This complex is then actively transported across the bacterial outer membrane through the bacterium's own iron uptake channels.[1][2] This allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[3] Once in the periplasmic space, it dissociates from iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[1][4]

Current standard-of-care antibiotics for these serious Gram-negative infections often include carbapenems (e.g., meropenem, imipenem-cilastatin), extended-spectrum cephalosporins (e.g., ceftazidime), and piperacillin-tazobactam.[5][6][7] However, the rising prevalence of carbapenem-resistant Enterobacterales (CRE) and other MDR pathogens has created a critical need for new therapeutic options.[3]

Comparative Efficacy and In Vitro Activity

Cefiderocol has demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[1][8] Clinical trials have established its non-inferiority to standard-of-care agents in treating cUTIs and nosocomial pneumonia.

Data Presentation

The following tables summarize key quantitative data from major clinical trials comparing Cefiderocol to standard-of-care antibiotics.

Table 1: Clinical Outcomes in Complicated Urinary Tract Infections (APEKS-cUTI Trial) [9]

EndpointCefiderocolImipenem-Cilastatin
Primary Efficacy Endpoint
Composite Clinical and Microbiological Response at Test of Cure72.6%54.6%
Secondary Endpoints
Clinical Response at Test of Cure90.3%87.1%
Microbiological Eradication at Test of Cure73.3%56.0%

Table 2: Clinical Outcomes in Hospital-Acquired/Ventilator-Associated Pneumonia (APEKS-NP Trial) [10][11]

EndpointCefiderocol (n=148)Meropenem (n=152)Treatment Difference (95% CI)
Primary Endpoint
All-Cause Mortality at Day 1412.4%11.6%0.8% (-6.6% to 8.2%)
Secondary Endpoints
Clinical Cure at Test of Cure64.8%66.7%-1.9% (-12.5% to 8.7%)
Microbiological Eradication at Test of Cure47.6%48.9%-1.4% (-13.2% to 10.5%)

Table 3: Outcomes in Infections Caused by Carbapenem-Resistant Gram-Negative Bacteria (CREDIBLE-CR Study) [10]

EndpointCefiderocolBest Available Therapy
Primary Infection Site
Nosocomial Pneumonia50.0%52.6%
Bloodstream Infection/Sepsis43.5%42.9%
Complicated Urinary Tract Infection52.6%20.0%
All-Cause Mortality at Day 28 33.7%18.4%

Note: The CREDIBLE-CR study was a descriptive study, and the observed numerical imbalance in mortality warrants further investigation.[10]

Table 4: In Vitro Susceptibility Data (SENTRY Antimicrobial Surveillance Program 2020) [12]

Organism Group (Number of Isolates)Cefiderocol MIC₅₀/₉₀ (mg/L)% SusceptibleMeropenem % Susceptible
Enterobacterales (8,047)0.06 / 0.599.8%-
Carbapenem-Resistant Enterobacterales-98.2%-
P. aeruginosa (all isolates)0.12 / 0.599.6%78.1%
Extensively Drug-Resistant P. aeruginosa (256)0.12 / 197.3%7.4%
Acinetobacter spp.-97.7%-
S. maltophilia-100.0%-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in the action and evaluation of Cefiderocol is crucial for a comprehensive understanding. The following diagrams illustrate key pathways and workflows.

G Cefiderocol Mechanism of Action cluster_outside Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Cefiderocol-Iron Complex Cefiderocol-Iron Complex Cefiderocol->Cefiderocol-Iron Complex Chelation Iron Iron Iron->Cefiderocol-Iron Complex Iron Transporter Iron Transporter Cefiderocol-Iron Complex->Iron Transporter Active Transport Cefiderocol_p Cefiderocol Iron Transporter->Cefiderocol_p Dissociation Iron_p Iron Iron Transporter->Iron_p PBP3 Penicillin-Binding Protein 3 Cefiderocol_p->PBP3 Binding and Inhibition Cell Wall Synthesis Cell Wall Synthesis PBP3->Cell Wall Synthesis Catalyzes PBP3->Cell Wall Synthesis Inhibited

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

G Broth Microdilution MIC Assay Workflow Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare Inoculum Prepare Plates Prepare 96-Well Plate with Serial Dilutions of Cefiderocol in Iron-Depleted CAMHB Start->Prepare Plates Inoculate Inoculate Plate Wells with Standardized Bacterial Suspension Prepare Inoculum->Inoculate Prepare Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read MIC Visually Inspect for Growth (Turbidity) Incubate->Read MIC Record MIC Record MIC as Lowest Concentration Inhibiting Visible Growth Read MIC->Record MIC End End Record MIC->End

References

Independent Verification of Dermaseptin-AC's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of the novel anti-infective agent, Dermaseptin-AC, with established antibiotics, Vancomycin and Meropenem. The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation of its potential as a therapeutic agent.

Comparative Antimicrobial Potency: In Vitro Studies

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1]

The following table summarizes the MIC and MBC values for Dermaseptin-AC, Vancomycin, and Meropenem against a panel of common pathogenic bacteria. Data has been compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence these values.

MicroorganismAnti-infective AgentMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Dermaseptin-AC5.125.12
Vancomycin1.016.0
Meropenem<1.0<1.0
Staphylococcus aureus (MRSA, ATCC 43300)Dermaseptin-AC5.125.12
Vancomycin1.0 - 2.0-
Meropenem--
Enterococcus faecalis (ATCC 29212)Dermaseptin-AC5.125.12
Vancomycin--
Meropenem--
Escherichia coli (ATCC 25922)Dermaseptin-AC--
VancomycinResistantResistant
Meropenem<1.0<1.0
Pseudomonas aeruginosa (ATCC 27853)Dermaseptin-AC--
VancomycinResistantResistant
Meropenem<1.0<1.0
Klebsiella pneumoniae (ATCC 700603)Dermaseptin-AC--
VancomycinResistantResistant
Meropenem≤0.06-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following is a generalized protocol for determining MIC and MBC based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of Dermaseptin-AC, Vancomycin, and Meropenem are prepared in an appropriate solvent and serially diluted to the desired concentrations.

  • Bacterial Strains: Standardized inoculums of the test bacteria (e.g., ATCC strains) are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.[2]

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. MIC Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is performed in the wells of the microtiter plate using the growth medium.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria and medium without antimicrobial) and a negative control (medium only).

  • The plates are incubated at 35°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

3. MBC Assay Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The agar plates are incubated at 35°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Efficacy: Murine Pneumonia Model

Animal models are crucial for evaluating the in vivo efficacy of new anti-infective agents. A common model for assessing activity against Staphylococcus aureus is the murine pneumonia model.[3][4]

1. Animal Model and Infection:

  • Immunocompetent or neutropenic mice are used. Neutropenic models are often used to assess the direct antimicrobial effect of the drug with minimal contribution from the host immune system.

  • Mice are anesthetized and intranasally inoculated with a specific CFU count of a pathogenic bacterial strain, such as MRSA (e.g., ATCC 43300).

2. Treatment Protocol:

  • At a predetermined time post-infection (e.g., 2 hours), animals are treated with the investigational drug (Dermaseptin-AC) or a comparator (e.g., Vancomycin) via a relevant route of administration (e.g., intraperitoneal or subcutaneous injection). A control group receives a vehicle (e.g., saline).

  • Dosage and frequency of administration are key parameters of the study.

3. Efficacy Assessment:

  • At various time points post-treatment (e.g., 24 hours), mice are euthanized.

  • Lungs are aseptically harvested and homogenized.

  • The bacterial load in the lung homogenates is quantified by plating serial dilutions and counting the resulting colonies (CFU/g of tissue).

  • A significant reduction in the bacterial load in the treated groups compared to the control group indicates in vivo efficacy.

Mechanisms of Action

Understanding the mechanism by which an antimicrobial agent works is fundamental to its development and clinical application.

Dermaseptin-AC: As a member of the dermaseptin family of antimicrobial peptides, Dermaseptin-AC is believed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[5][6] These cationic peptides interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[5] This mechanism is often described by models such as the "barrel-stave" or "toroidal pore" model.[7]

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[8][9] It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall polymerization and cross-linking.[8][10] This leads to a weakened cell wall and subsequent cell lysis.

Meropenem: Meropenem is a broad-spectrum carbapenem antibiotic that also inhibits bacterial cell wall synthesis.[11][12] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11][12] This inhibition of cell wall biosynthesis leads to bacterial cell death. Meropenem is highly resistant to degradation by many bacterial β-lactamases.[13]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Preparation Preparation cluster_MIC_Assay MIC Assay cluster_MBC_Assay MBC Assay A Prepare Antimicrobial Stock Solutions D Serial Dilution in 96-Well Plate A->D B Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacteria B->E C Prepare Growth Medium C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Determine MIC (No Visible Growth) F->G H Subculture from Clear Wells to Agar G->H I Incubate Agar Plates (35°C, 18-24h) H->I J Determine MBC (≥99.9% Killing) I->J

Antimicrobial Susceptibility Testing Workflow

Mechanism_of_Action cluster_Dermaseptin Dermaseptin-AC cluster_Vancomycin Vancomycin cluster_Meropenem Meropenem D1 Cationic Peptide D2 Electrostatic Interaction with Negatively Charged Membrane D1->D2 D3 Membrane Insertion & Pore Formation D2->D3 D4 Leakage of Intracellular Contents D3->D4 D5 Cell Death D4->D5 V1 Glycopeptide Molecule V2 Binds to D-Ala-D-Ala Terminus of Peptidoglycan Precursors V1->V2 V3 Inhibition of Transglycosylation & Transpeptidation V2->V3 V4 Disruption of Cell Wall Synthesis V3->V4 V5 Cell Lysis V4->V5 M1 Carbapenem Molecule M2 Binds to Penicillin- Binding Proteins (PBPs) M1->M2 M3 Inactivation of PBPs M2->M3 M4 Inhibition of Peptidoglycan Cross-linking M3->M4 M5 Cell Wall Disruption & Cell Death M4->M5

References

"preclinical assessment of Anti-infective agent 1's therapeutic potential"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive preclinical evaluation of the therapeutic potential of Anti-infective Agent 1, a novel investigational compound. The performance of this compound is objectively compared with established anti-infective agents, providing supporting experimental data for researchers, scientists, and drug development professionals.

In Vitro Antimicrobial Activity

The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (MRSA, USA300)0.51>32
Staphylococcus epidermidis (RP62A)1216
Enterococcus faecalis (VRE, ATCC 51299)2>648
Streptococcus pneumoniae (ATCC 49619)0.250.52
Escherichia coli (ATCC 25922)4NA0.015
Pseudomonas aeruginosa (PAO1)8NA0.5
Klebsiella pneumoniae (ATCC 700603)4NA0.03

NA: Not Applicable, as Vancomycin is primarily active against Gram-positive bacteria.

In Vivo Efficacy in Murine Infection Models

The in vivo therapeutic potential of this compound was assessed in murine models of systemic and localized infections. The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from mortality, was determined.

Table 2: In Vivo Efficacy (ED₅₀) of this compound and Comparator Agents in Murine Models

Infection ModelPathogenThis compound (mg/kg)Vancomycin (mg/kg)Ciprofloxacin (mg/kg)
Systemic Infection (Septicemia)S. aureus (MRSA, USA300)1015NA
Thigh InfectionS. aureus (MRSA, USA300)2025NA
Systemic Infection (Septicemia)E. coli (ATCC 25922)30NA5

NA: Not Applicable or not tested due to known spectrum of activity.

Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against human cell lines to determine its selectivity for bacterial cells over mammalian cells. The 50% cytotoxic concentration (CC₅₀), the concentration of the agent that causes the death of 50% of viable cells, was determined.

Table 3: Cytotoxicity (CC₅₀) of this compound and Comparator Agents

Cell LineThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
HEK293 (Human Embryonic Kidney)>128>12864
HepG2 (Human Liver Carcinoma)>128>128128

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of the anti-infective agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Murine Systemic Infection Model

Female BALB/c mice (6-8 weeks old) were infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., 1 x 10⁸ CFU of S. aureus). One hour post-infection, the mice were treated with a single subcutaneous dose of this compound or a comparator drug. The survival of the mice was monitored for 7 days, and the ED₅₀ was calculated using a probit analysis.

Cytotoxicity Assay

Human cell lines (HEK293 and HepG2) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours. The cells were then exposed to serial dilutions of the anti-infective agents for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC₅₀ was calculated from the dose-response curves.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex.

G cluster_ribosome Bacterial Ribosome 30S 30S 70S_Complex 70S Initiation Complex 30S->70S_Complex 50S 50S 50S->70S_Complex mRNA mRNA mRNA->30S tRNA tRNA tRNA->70S_Complex Agent1 Anti-infective Agent 1 Agent1->50S Inhibition Inhibition Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Inhibition->70S_Complex

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for assessing the in vivo efficacy of an anti-infective agent in a murine infection model.

G A Acclimatize Mice C Induce Infection (e.g., IP injection) A->C B Prepare Bacterial Inoculum B->C D Administer Treatment (Drug or Vehicle) C->D E Monitor Survival and Clinical Signs D->E F Data Analysis (e.g., ED50 calculation) E->F G Ethical Endpoint E->G

Caption: Workflow for in vivo efficacy assessment.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Anti-infective Agent 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Anti-infective Agent 1. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a placeholder. The following guidelines are based on established best practices for the disposal of potent anti-infective compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for "this compound" and adhere to your institution's environmental health and safety (EHS) protocols.

I. Immediate Safety and Handling Precautions

Proper handling is the first line of defense against accidental exposure and environmental release.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form. This includes, but is not limited to, double nitrile gloves, a disposable full-body suit, chemical splash goggles with a full-face shield, and a NIOSH-approved respirator.[1]

  • Containment: All manipulations of this compound, whether in powder or liquid form, must be conducted within a certified biological safety cabinet or a containment isolator.[1]

  • Spill Management: In the event of a spill, immediately isolate the area. Use a cytotoxic spill kit to contain and clean the spill, following your institution's specific procedures. All materials used for cleaning must be disposed of as hazardous waste.[2]

II. Waste Characterization and Segregation

Proper segregation of waste streams is crucial for safe and effective disposal. Do not mix different categories of waste.

  • High-Concentration Waste: This category includes pure or "neat" this compound, stock solutions, and any grossly contaminated materials.[3] This waste is considered hazardous chemical waste.[3][4]

  • Low-Concentration Liquid Waste: This includes waste from cell cultures, experimental media, and buffer solutions containing dilute concentrations of the agent.[3]

  • Contaminated Solid Waste: This category encompasses all disposable items that have come into contact with this compound, such as pipette tips, flasks, gloves, gowns, and weigh boats.[1][3]

  • Sharps Waste: Needles, syringes, scalpels, and other contaminated sharps must be segregated into a designated, puncture-resistant sharps container.[1][5]

III. Step-by-Step Disposal Protocol

The appropriate disposal path is determined by the waste category and the specific properties of this compound, which must be verified from the product's SDS.

High-concentration waste must be treated as hazardous chemical waste.

  • Collection: Collect all high-concentration liquid and solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][6] The container must be compatible with the chemical nature of the agent.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name of "this compound," and any other information required by your institution.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[6] This waste will be handled by a licensed chemical waste disposal company, likely for incineration.[7][8]

The treatment of dilute liquid waste depends on the agent's stability.

  • For Heat-Labile Agents: If the SDS confirms that this compound is deactivated by heat, autoclave the liquid waste. After autoclaving and ensuring no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines.[3][7]

  • For Heat-Stable Agents: If the agent is not deactivated by autoclaving, the liquid waste must be collected as hazardous chemical waste.[3][7] Alternatively, chemical deactivation may be an option if a validated protocol is available.

  • Solid Waste: Place all contaminated solid waste into a designated biohazardous or chemical waste container as per your institution's policy.[1][3] This waste should be clearly labeled.

  • Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[1][5] Once full, seal the container and arrange for disposal through your EHS office.

IV. Quantitative Data Summary for Disposal

The following table summarizes hypothetical disposal parameters for this compound. Note: These values are for illustrative purposes only and must be replaced with data from the specific SDS for the agent in use.

Waste TypeConstituentConcentration ThresholdRecommended Disposal MethodDeactivation Requirement
High-Concentration Liquid This compound> 1 mg/mLHazardous Chemical Waste (Incineration)Chemical neutralization is not recommended for bulk stock.
Low-Concentration Liquid This compound≤ 1 mg/mLAutoclave then drain (if heat-labile); otherwise, collect as Hazardous Chemical Waste.Heat Deactivation: 121°C for 60 min (if applicable).
Contaminated Solids Residual AgentAny detectable amountBiohazardous or Chemical Waste Container for Incineration.None prior to collection.
Sharps Residual AgentAny detectable amountPuncture-proof Sharps Container for Incineration.None prior to collection.

V. Experimental Protocol: Validation of Chemical Deactivation

This protocol outlines a general method to validate a chemical deactivation procedure for low-concentration liquid waste containing this compound.

Objective: To determine the efficacy of a chemical agent (e.g., sodium hypochlorite, sodium hydroxide) in neutralizing the anti-infective properties of the agent.

Methodology:

  • Prepare Agent Solution: Create a solution of this compound in a relevant buffer or medium at a concentration representative of the waste stream.

  • Select Deactivating Agent: Based on the chemical properties listed in the SDS, select a potential deactivating agent. Prepare a working solution of this deactivating agent.

  • Treatment: Mix the this compound solution with the deactivating agent. Test a range of concentrations of the deactivating agent and several contact times (e.g., 15, 30, 60 minutes). Include a control sample of this compound mixed with a neutral buffer.

  • Neutralization: After the specified contact time, neutralize the deactivating agent to prevent it from interfering with the subsequent viability assay. For example, sodium thiosulfate can be used to neutralize sodium hypochlorite.

  • Bacterial Challenge: Inoculate the treated and control samples with a sensitive bacterial strain (e.g., E. coli).

  • Viability Assay: Plate the bacterial suspensions onto appropriate growth agar. Incubate under optimal conditions and then count the number of colony-forming units (CFUs).

  • Analysis: Compare the CFU counts from the treated samples to the control. Successful deactivation is defined as no significant reduction in bacterial growth compared to a bacteria-only control, indicating that the anti-infective agent has been neutralized.

VI. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

cluster_start cluster_characterize cluster_types cluster_treatment cluster_disposal start Waste Containing This compound characterize Characterize Waste Type start->characterize high_conc High-Concentration (Stock Solutions, Pure Agent) characterize->high_conc High Conc. low_conc Low-Concentration Liquid (Used Media) characterize->low_conc Low Conc. Liquid solids Contaminated Solids (Gloves, Pipettes) characterize->solids Solid sharps Contaminated Sharps (Needles, Syringes) characterize->sharps Sharps hazardous_waste Collect as Hazardous Chemical Waste high_conc->hazardous_waste check_stability Consult SDS: Is Agent Heat-Stable? low_conc->check_stability solid_waste_bin Dispose in Designated Solid Waste Container solids->solid_waste_bin sharps_container Dispose in Puncture-Proof Sharps Container sharps->sharps_container check_stability->hazardous_waste Yes autoclave Autoclave check_stability->autoclave No (Heat-Labile) ehs_pickup Arrange EHS Pickup for Incineration hazardous_waste->ehs_pickup drain_disposal Drain Disposal (Confirm with EHS) autoclave->drain_disposal solid_waste_bin->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Safe Handling and Disposal of Anti-infective Agent 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Anti-infective Agent 1. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental contamination. The risk associated with handling any hazardous agent is a combination of the agent's inherent toxicity and the extent of exposure during work activities.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE creates a necessary barrier between the handler and the infectious agent.[2][3][4] All PPE should be donned before entering the designated handling area and removed before exiting.[5] Employers are responsible for providing the appropriate PPE to protect employees from infection risks associated with their work.[2]

Table 1: Recommended PPE for Handling this compound

Activity Item Specification Purpose
General Handling & Preparation Gloves Two pairs of chemotherapy-tested gloves. Low Acceptable Quality Level (AQL) (e.g., ≤1.5 for surgical, ≤2.5 for exam).[5] Protects hands from contamination. Double-gloving provides extra protection.[5][6]
Gown Disposable, solid-front, back-closing gown made of a low-lint, non-permeable material. Protects skin and clothing from splashes and sprays.[7]
Eye Protection Goggles or a full-face shield.[7] Protects mucous membranes of the eyes from splashes or aerosols.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher. Protects against inhalation of aerosolized particles.[5]
Administration Gloves Two pairs of chemotherapy-tested gloves. Protects hands during patient contact and agent administration.
Gown Disposable, low-permeability gown. Protects skin and clothing.
Spill Cleanup Gloves Two pairs of heavy-duty, chemical-resistant gloves. Provides enhanced protection against direct contact with a concentrated spill.[6]
Gown Disposable, fluid-repellent gown.[2] Prevents contamination of clothing and skin during cleanup.[2]
Eye Protection Full-face shield over goggles. Offers maximum protection from splashes during cleanup.
Respiratory Protection N95 respirator or higher (depending on spill size and volatility). Protects against inhaling high concentrations of aerosolized agent.

| | Shoe Covers | Disposable, fluid-resistant shoe covers. | Prevents tracking of contaminants outside the spill area. |

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, especially sterile compounding, must occur in a designated and controlled area with limited access to minimize exposure.[8]

Experimental Protocol: Compounding and Handling

  • Area Preparation: Decontaminate all work surfaces within a Class II or III Biological Safety Cabinet (BSC) before and after each use.[8][9] Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.[10][11]

  • Donning PPE: Before entering the controlled area, wash hands thoroughly with soap and water.[6] Don all required PPE as specified in Table 1 in the following order: gown, mask/respirator, eye protection, and finally, two pairs of gloves, ensuring the outer glove covers the gown's cuff.[5]

  • Compounding: All manipulations of this compound that could produce aerosols or splashes must be performed within a certified BSC.[12] Use techniques that minimize aerosol generation.[8] When using syringes and needles, select them carefully to avoid self-inoculation and use Luer-lock fittings to ensure secure connections.[9][13]

  • Transport: When transporting the agent outside of the BSC, ensure it is in a sealed, labeled, and leak-proof secondary container.

  • Doffing PPE: Remove PPE before exiting the handling area. The outer pair of gloves should be removed first, followed by the gown. Remove eye protection and respirator from behind the head. Finally, remove the inner pair of gloves and discard all PPE in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare & Decontaminate Work Area (BSC) wash_hands1 2. Wash Hands prep_area->wash_hands1 don_ppe 3. Don Full PPE wash_hands1->don_ppe compound 4. Compound Agent in BSC don_ppe->compound transport 5. Transport in Secondary Container compound->transport doff_ppe 6. Doff PPE Correctly transport->doff_ppe dispose_ppe 7. Dispose of PPE in Hazardous Waste doff_ppe->dispose_ppe wash_hands2 8. Wash Hands dispose_ppe->wash_hands2 decontaminate 9. Decontaminate Work Area wash_hands2->decontaminate

Workflow for Safe Handling of this compound

Disposal Plan

Improper disposal of anti-infective agents can lead to environmental pollution and the development of antimicrobial resistance.[14][15] All waste generated from handling this compound must be segregated and treated as hazardous.[16]

Table 2: Disposal Methods for this compound Waste

Waste Type Container Recommended Disposal Method
Sharps Puncture-resistant, leak-proof sharps container labeled "Hazardous". High-temperature incineration (>850°C).[17]
Contaminated PPE (Gloves, Gowns, Masks) Double-bagged in heavy-duty, labeled plastic bags.[6] High-temperature incineration (>850°C).[17]
Grossly Contaminated Items (Pads, towels from spills) Double-bagged in heavy-duty, labeled plastic bags.[6] High-temperature incineration (>850°C).[17]
Unused/Expired Agent (Solid) Original vial within a sealed secondary container. Return to the manufacturer or dispose of via a licensed hazardous waste contractor.[17] Methods include high-temperature incineration (>1200°C) or inertization/encapsulation if incineration is unavailable.[17][18]

| Trace Liquid Waste (Empty vials, IV bags) | Sharps container (if glass) or sealed biohazard bag. | High-temperature incineration (>850°C).[17] |

Emergency Protocol: Spill Management

A hazardous drug spill kit must be readily available in all areas where this compound is handled.[8][13]

Experimental Protocol: Spill Cleanup

  • Secure Area: Immediately alert others in the vicinity. Evacuate the area and restrict access.

  • Don PPE: Put on a disposable gown, two pairs of chemical-resistant gloves, shoe covers, and a full-face shield over an N95 respirator.[6]

  • Contain Spill: Cover the spill with an absorbent, disposable towel or pad from the spill kit, starting from the outside and working inward.[6]

  • Clean Area: Carefully wipe up the spill using the absorbent pads. Clean the area thoroughly three times with a detergent solution followed by a disinfectant.[6]

  • Dispose of Waste: Place all contaminated materials (pads, gloves, gown, etc.) into a heavy-duty hazardous waste bag. Seal the bag and then place it inside a second bag for disposal.[6]

  • Doff PPE & Wash Hands: Remove PPE and dispose of it in the hazardous waste bag. Wash hands vigorously with soap and water.

  • Report: Document the spill and the cleanup procedure according to institutional policy.

spill Spill Occurs secure 1. Evacuate & Secure Area spill->secure don_ppe 2. Don Spill-Specific PPE secure->don_ppe contain 3. Contain Spill with Absorbent Pads don_ppe->contain clean 4. Clean & Disinfect Area 3 Times contain->clean dispose 5. Dispose of All Waste as Hazardous clean->dispose doff_wash 6. Doff PPE & Wash Hands dispose->doff_wash report 7. Document & Report Incident doff_wash->report

Spill Response Protocol for this compound

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.